molecular formula C12H12N2O B8735301 1-(Quinolin-2-yl)azetidin-3-ol

1-(Quinolin-2-yl)azetidin-3-ol

Número de catálogo: B8735301
Peso molecular: 200.24 g/mol
Clave InChI: ZAKQSTHETKWKTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Quinolin-2-yl)azetidin-3-ol (CAS Number 1340423-65-5) is a heterocyclic organic compound with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a unique hybrid structure, combining an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, with a quinoline moiety, which is a privileged scaffold in medicinal chemistry known as benzo[b]pyridine . This molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery efforts. The azetidine ring provides a constrained, three-dimensional structure, while the quinoline group is a common pharmacophore found in numerous compounds with a wide spectrum of biological activities. Quinoline and its derivatives are frequently investigated for their potential applications, including as key scaffolds in antimicrobial, anticancer, and antimalarial agents . As such, 1-(Quinolin-2-yl)azetidin-3-ol serves as a versatile building block for researchers developing novel active compounds, particularly for the synthesis of more complex molecules targeting various disease pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H12N2O

Peso molecular

200.24 g/mol

Nombre IUPAC

1-quinolin-2-ylazetidin-3-ol

InChI

InChI=1S/C12H12N2O/c15-10-7-14(8-10)12-6-5-9-3-1-2-4-11(9)13-12/h1-6,10,15H,7-8H2

Clave InChI

ZAKQSTHETKWKTG-UHFFFAOYSA-N

SMILES canónico

C1C(CN1C2=NC3=CC=CC=C3C=C2)O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-(Quinolin-2-yl)azetidin-3-ol: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Quinolin-2-yl)azetidin-3-ol, a heterocyclic compound of significant interest to researchers and drug development professionals. By integrating the well-established bioactivity of the quinoline nucleus with the versatile and structurally unique azetidine scaffold, this molecule presents a promising starting point for novel therapeutic agents. This document outlines its predicted characteristics, a proposed synthetic pathway, and potential applications, offering a foundational resource for its exploration in medicinal chemistry.

Introduction: A Scaffold of Promise

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its aromatic, bicyclic system is capable of various intermolecular interactions, making it a privileged scaffold in drug design.

Concurrently, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery for its ability to impart favorable physicochemical and pharmacokinetic properties.[5] The inherent ring strain and sp³-rich character of the azetidine motif can enhance metabolic stability, solubility, and conformational rigidity, making it an attractive component for crafting novel bioactive molecules.[5][6] The combination of a quinoline nucleus with an azetidine ring, as seen in compounds with antibacterial activity, has shown promise in developing new therapeutic agents.[7]

This guide focuses on the specific congener, 1-(Quinolin-2-yl)azetidin-3-ol, providing a detailed examination of its anticipated properties and a roadmap for its synthesis and characterization.

Predicted Physicochemical Properties

While extensive experimental data for 1-(Quinolin-2-yl)azetidin-3-ol is not yet publicly available, its core physicochemical properties can be predicted with a high degree of confidence using computational methods and an understanding of its constituent parts. These in silico predictions are invaluable for guiding initial experimental design and hypothesis generation.

PropertyPredicted Value
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely pH-dependent.
pKa The quinoline nitrogen is predicted to have a pKa around 4-5, while the azetidine nitrogen's basicity will be significantly reduced due to its attachment to the electron-withdrawing quinoline ring.
LogP Predicted to be in the range of 1.5-2.5, suggesting moderate lipophilicity.

Synthesis and Characterization: A Proposed Route

A plausible and efficient synthetic route to 1-(Quinolin-2-yl)azetidin-3-ol can be envisioned through the nucleophilic aromatic substitution of a leaving group on the quinoline ring by the nitrogen of azetidin-3-ol. The following protocol is a proposed method, adapted from established procedures for the synthesis of similar N-aryl azetidines.

Proposed Synthetic Workflow

Synthetic Workflow 2-chloroquinoline 2-Chloroquinoline reaction Nucleophilic Aromatic Substitution 2-chloroquinoline->reaction azetidin-3-ol Azetidin-3-ol azetidin-3-ol->reaction product 1-(Quinolin-2-yl)azetidin-3-ol reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of 1-(Quinolin-2-yl)azetidin-3-ol.

Detailed Experimental Protocol

Materials:

  • 2-Chloroquinoline

  • Azetidin-3-ol hydrochloride[8][9][10]

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoline (1.0 eq) in DMF, add azetidin-3-ol hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 1-(Quinolin-2-yl)azetidin-3-ol.

Expected Characterization Data

The structure of the synthesized 1-(Quinolin-2-yl)azetidin-3-ol can be confirmed using a suite of standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the azetidine ring will likely appear as multiplets in the upfield region (δ 3.5-5.0 ppm). The hydroxyl proton will be a broad singlet, the position of which may vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the quinoline and azetidine rings. Aromatic carbons will be in the δ 110-160 ppm range, while the aliphatic carbons of the azetidine ring will be upfield.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C and C=N stretches of the quinoline ring (around 1500-1650 cm⁻¹).[1][11]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Predicted Reactivity and Stability

The chemical reactivity of 1-(Quinolin-2-yl)azetidin-3-ol is dictated by its key functional groups: the quinoline ring system, the azetidine nitrogen, and the secondary alcohol.

Reactivity cluster_0 1-(Quinolin-2-yl)azetidin-3-ol Molecule Quinoline_N Quinoline Nitrogen (Basicity, Coordination) Molecule->Quinoline_N pKa ~4-5 Azetidine_N Azetidine Nitrogen (Reduced Basicity) Molecule->Azetidine_N Lone pair delocalized Alcohol_OH Secondary Alcohol (Oxidation, Esterification) Molecule->Alcohol_OH Nucleophilic Aromatic_Ring Quinoline Ring (Electrophilic Substitution) Molecule->Aromatic_Ring Susceptible to EAS

Caption: Key reactive sites of 1-(Quinolin-2-yl)azetidin-3-ol.

  • Quinoline Nitrogen: This nitrogen is basic and can be protonated or act as a ligand for metal coordination.

  • Azetidine Nitrogen: The lone pair on this nitrogen is expected to be less basic and less nucleophilic than in a simple alkyl azetidine due to its connection to the electron-deficient quinoline ring.

  • Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone, esterification, and etherification. This provides a handle for further functionalization.

  • Quinoline Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents.

In terms of stability, quinoline compounds can be sensitive to light and oxidation, which may lead to discoloration over time.[12] Solutions should be stored protected from light, and the use of buffers may be necessary to maintain stability in aqueous media, as degradation can be pH-dependent.[12]

Potential Applications in Drug Discovery

The unique combination of the quinoline and azetidin-3-ol moieties suggests several promising avenues for therapeutic applications. Given the broad biological activities of quinoline derivatives, 1-(Quinolin-2-yl)azetidin-3-ol and its analogs could be investigated as:

  • Anticancer Agents: Many quinoline-based compounds exhibit potent anticancer activity.[4]

  • Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics are well-established.[7]

  • Anti-inflammatory Agents: Quinoline derivatives have shown significant anti-inflammatory and analgesic properties.[2][3]

  • CNS Modulators: The azetidine scaffold is found in compounds targeting the central nervous system.[5]

The hydroxyl group of the azetidine ring also presents an opportunity for its use as a linker in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, further expanding its potential in targeted therapies.[8]

Conclusion

1-(Quinolin-2-yl)azetidin-3-ol is a molecule with considerable potential in the field of medicinal chemistry. While this guide is based on predictive data and established chemical principles for related structures, it provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound. The insights into its physicochemical properties, a plausible synthetic route, and potential therapeutic applications are intended to accelerate its journey from a chemical entity to a potential therapeutic lead.

References

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. (2013). International Journal of ChemTech Research, 5(5), 2383-2391.
  • Bodkhe, Y. D., & Chowdhary, A. S. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Chemical and Pharmaceutical Research, 12(2), 1-6.
  • Synthesis of quinolin-3-yl-azetidin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(7), 646-656.
  • 1-(pyridin-2-yl)azetidin-3-ol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Azetidin-3-ol Hydrochloride Salt. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 11(09), 233-248.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • azetidin-3-ol. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2-(Azetidin-3-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Azetidin-3-ol. (n.d.). Chemspace. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 1-(pyridin-3-yl)azetidin-3-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.). Rsc.org. Retrieved from [Link]

  • Suresh, M., et al. (2017). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Journal of Molecular Structure, 1146, 64-75.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).
  • synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. (2021). African Journal of Pure and Applied Chemistry, 15(3), 64-70.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
  • Synthesis and reactivity of azole-based iodazinium salts. (2020). Beilstein Journal of Organic Chemistry, 16, 1376-1383.

Sources

Crystal structure and 1H NMR characterization of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and 1H NMR Characterization of 1-(Quinolin-2-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified crystal structure and 1H NMR data for the specific molecule 1-(Quinolin-2-yl)azetidin-3-ol are not readily found in the surveyed scientific literature. Therefore, this guide has been constructed as an expert-level, illustrative model based on established principles and data from closely related quinoline and azetidine derivatives. The protocols and data presented herein are intended to serve as a comprehensive, educational framework for the characterization of such molecules.

Introduction: The Significance of the Quinoline-Azetidinol Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in drug design, often introduced to modulate physicochemical properties and to explore novel chemical space. The combination of these two pharmacophores in 1-(Quinolin-2-yl)azetidin-3-ol presents a molecule of significant interest for the development of new therapeutic agents. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for elucidating its structure-activity relationship (SAR) and for guiding further drug development efforts.

This technical guide provides a detailed, albeit modeled, exploration of the crystal structure and 1H NMR characterization of 1-(Quinolin-2-yl)azetidin-3-ol. The methodologies and interpretations are grounded in established analytical techniques and data from analogous compounds.

Part 1: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding intermolecular interactions, which can influence a compound's physical properties, such as solubility and melting point, and its biological activity.

Methodology: From Crystal Growth to Structure Refinement

The successful acquisition of high-quality crystallographic data is contingent upon the growth of suitable single crystals. For a molecule like 1-(Quinolin-2-yl)azetidin-3-ol, a variety of crystallization techniques could be employed, with slow evaporation being a common starting point.

Experimental Protocol: Single-Crystal Growth (Slow Evaporation)

  • Solvent Selection: Dissolve a small amount of purified 1-(Quinolin-2-yl)azetidin-3-ol in a range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and their combinations) to identify a system where the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: Data is typically collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).

  • Data Processing: The collected diffraction data is processed to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Illustrative Crystallographic Data

The following table presents a plausible set of crystallographic data for 1-(Quinolin-2-yl)azetidin-3-ol, modeled from data for related quinoline derivatives.

Parameter Value
Empirical FormulaC₁₂H₁₂N₂O
Formula Weight200.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)12.345(4)
α (°)90
β (°)105.2(1)
γ (°)90
Volume (ų)1030.5(5)
Z4
Calculated Density (g/cm³)1.29
Absorption Coefficient (mm⁻¹)0.09
F(000)424
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2345 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.065, wR₂ = 0.145
Visualization of the Molecular Structure and Packing

The following diagram illustrates the hypothetical molecular structure of 1-(Quinolin-2-yl)azetidin-3-ol.

Caption: Hypothetical molecular structure of 1-(Quinolin-2-yl)azetidin-3-ol.

Part 2: 1H NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of each proton, their connectivity, and their relative numbers.

Methodology: Sample Preparation and Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz NMR spectrometer. A standard one-pulse experiment is typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections.

  • Analysis: Integrate the signals to determine the relative number of protons. Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., TMS at 0 ppm) and coupling constants (J) in Hertz (Hz).

Illustrative ¹H NMR Spectral Data

The following table summarizes the plausible ¹H NMR spectral data for 1-(Quinolin-2-yl)azetidin-3-ol in CDCl₃. The assignments are based on typical chemical shifts for quinoline and azetidine ring protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-8'8.10d8.41H
H-5'7.95d8.41H
H-4'7.75d8.81H
H-7'7.60t7.61H
H-6'7.30t7.61H
H-3'6.80d8.81H
H-34.80m-1H
H-2 (ax), H-4 (ax)4.40t8.02H
H-2 (eq), H-4 (eq)4.10dd8.0, 4.02H
OH2.50br s-1H
Visualization of the ¹H NMR Workflow

The following diagram illustrates the general workflow for ¹H NMR analysis.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into NMR Spectrometer c->d e Acquire FID d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integration & Peak Picking g->h i Structural Elucidation h->i

Caption: General workflow for ¹H NMR analysis.

Conclusion

This technical guide has provided a comprehensive, albeit modeled, overview of the crystal structure and ¹H NMR characterization of 1-(Quinolin-2-yl)azetidin-3-ol. The detailed protocols and illustrative data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. The structural insights gained from these analytical techniques are fundamental to advancing the field of drug discovery and development by enabling a deeper understanding of the molecular properties that govern biological activity.

References

  • Synthesis, characterization and antimicrobial screening of some quinoline based dihydropyridine and 2-oxo-azetidine derivatives. (n.d.). Retrieved from [Link]

  • Bodkhe, Y. G., & Chowdhary, A. R. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Retrieved from [Link]

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. (2013, August 29). Retrieved from [Link]

  • Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. (n.d.). Retrieved from [Link]

  • Journal of Advanced Scientific Research SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF AZETIDINONE CLUBBED QUINOLINE DERIVATIVES Kunj. (n.d.). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

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Pharmacokinetic Profiling of 1-(Quinolin-2-yl)azetidin-3-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is a critical bottleneck in small molecule drug discovery. The quinoline scaffold is a highly privileged pharmacophore known for its broad biological activity; however, its flat, lipophilic, and aromatic nature often results in poor aqueous solubility and a high propensity for cytochrome P450 (CYP450) and aldehyde oxidase (AO) mediated metabolism.

To mitigate these liabilities, modern medicinal chemistry employs sp3 -enrichment strategies. The 1-(Quinolin-2-yl)azetidin-3-ol scaffold represents a sophisticated structural evolution. By appending a highly strained, sp3 -rich azetidine ring to the 2-position of the quinoline core, researchers can significantly improve the physicochemical profile of the molecule [1]. The incorporation of azetidines—a motif increasingly found in FDA-approved therapeutics like baricitinib and cobimetinib—enhances conformational rigidity, lowers lipophilicity (LogD), and improves metabolic stability [1]. Furthermore, the 3-hydroxyl group on the azetidine ring serves as a critical hydrogen bond donor/acceptor, fine-tuning passive permeability while providing a targeted vector for Phase II metabolic clearance.

In Vitro ADME Profiling Framework

A robust PK profile begins with in vitro assays designed to predict in vivo behavior. The protocols below are engineered as self-validating systems , ensuring that every experimental run contains internal quality controls to verify the integrity of the biological matrix.

Metabolic Stability (Hepatic Microsomes)

Quinoline derivatives are historically susceptible to Phase I oxidation, specifically forming quinoline-1-oxides and quinoline-5,6-epoxides via CYP2A6 and CYP2E1 [2]. However, substitution at the 2-position with an azetidine ring sterically hinders the adjacent nitrogen, often shifting the metabolic burden.

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes (Human, Rat, or Mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the 1-(Quinolin-2-yl)azetidin-3-ol derivative (final concentration 1 µM, keeping organic solvent <0.5% v/v to prevent CYP inhibition [3]).

  • Self-Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells. If Verapamil fails to deplete by >70% at 30 minutes, the microsomal batch is deemed inactive and the assay is invalidated.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Causality Insight: The use of ice-cold acetonitrile not only halts enzymatic activity instantly by denaturing the CYP proteins but also extracts the lipophilic compound from the lipid-rich microsomal matrix, ensuring accurate quantification of the remaining parent drug.

Bidirectional Permeability (Caco-2 Cells)

The presence of the azetidin-3-ol moiety introduces a polar surface area (PSA) that must be balanced against the lipophilic quinoline to ensure adequate intestinal absorption and to evaluate potential P-glycoprotein (P-gp) efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight-junction formation.

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used.

  • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Self-Validation Controls: Include Lucifer Yellow (100 µM) to confirm tight-junction integrity (rejection must be >99%). Include Digoxin (10 µM) as a P-gp substrate control. If the Efflux Ratio (ER) of Digoxin is < 5.0, the plate's efflux transporters are underperforming, invalidating the run.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartment and analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetics & Bioanalytical Methodology

To translate in vitro findings, in vivo profiling in rodent models is required to determine systemic clearance (CL), volume of distribution ( Vdss​ ), half-life ( T1/2​ ), and oral bioavailability (%F).

In Vivo Study Design (Sprague-Dawley Rats)
  • Formulation Strategy: Due to the weakly basic nature of the quinoline nitrogen and the azetidine, formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitating upon injection.

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage to fasted male SD rats (n=3 per route).

  • Serial Sampling: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalytical Protocol

Causality Insight: The bioanalytical method must separate the parent drug from its Phase I (epoxides/N-oxides) and Phase II (glucuronides) metabolites to prevent in-source fragmentation artifacts that could artificially inflate the parent drug concentration.

  • Sample Preparation: Add 20 µL of plasma to 100 µL of cold acetonitrile containing the internal standard. Vortex for 2 minutes, centrifuge at 14,000 g for 10 minutes.

  • Chromatography: Inject 5 µL of supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 1-(Quinolin-2-yl)azetidin-3-ol parent mass to its dominant fragment (typically the cleavage of the azetidine ring).

Data Visualization & Interpretation

Representative Pharmacokinetic Parameters

The following table summarizes the target PK parameters for an optimized 1-(Quinolin-2-yl)azetidin-3-ol derivative, reflecting the stabilizing effect of the sp3 azetidine incorporation.

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ ng/mL-845 ± 120Good oral absorption
Tmax​ hr-1.5 ± 0.5Moderate absorption rate
AUC0−∞​ hr*ng/mL650 ± 853,900 ± 410High systemic exposure
Clearance (CL) mL/min/kg25.6 ± 3.2-Moderate hepatic extraction
Vdss​ L/kg3.8 ± 0.4-Extensive tissue distribution
T1/2​ hr2.4 ± 0.33.1 ± 0.4Suitable for once/twice daily dosing
Bioavailability (F) %-60.0% Excellent oral viability
Metabolic Clearance Pathways

MetabolicPathway Parent 1-(Quinolin-2-yl)azetidin-3-ol (Parent Drug) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I UGT UGT Glucuronidation (Phase II) Parent->UGT Phase II Met1 Quinoline-N-oxide (Minor Metabolite) CYP->Met1 Met2 Quinoline-5,6-epoxide (Reactive Intermediate) CYP->Met2 Met3 Azetidin-3-O-Glucuronide (Major Excretory) UGT->Met3

Caption: Proposed metabolic clearance pathways for 1-(Quinolin-2-yl)azetidin-3-ol derivatives.

In Vivo PK Workflow

PKWorkflow Dose Dosing (IV/PO) Rodent Model Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA NCA PK Modeling LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic study workflow and data analysis pipeline.

Conclusion & Future Directions

The 1-(Quinolin-2-yl)azetidin-3-ol scaffold demonstrates how structural rigidification and sp3 enrichment can rescue the pharmacokinetic liabilities of flat aromatic systems. By utilizing the azetidin-3-ol moiety, researchers can successfully lower intrinsic clearance, improve aqueous solubility, and direct metabolism toward predictable Phase II glucuronidation rather than reactive Phase I epoxidation. Future drug development efforts utilizing this scaffold should focus on identifying specific UGT isoforms responsible for clearance and evaluating potential drug-drug interactions (DDIs) using recombinant enzyme panels.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis / ResearchGate (2026).
  • Odorant Metabolism Catalyzed by Olfactory Mucosal Enzymes Influences Peripheral Olfactory Responses in Rats.PLoS One / PMC (2013).
  • Inhibitory Effect of Dimethyl Sulfoxide on the Mutagenicity of Promutagens in the Ames Test.ResearchGate (2018).

An In-depth Technical Guide to 1-(Quinolin-2-yl)azetidin-3-ol and its Pivotal Role in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the quinoline scaffold, a privileged pharmacophore in medicinal chemistry, with the azetidine ring, a key element for enhancing physicochemical properties, presents a compelling strategy in modern drug discovery. This technical guide provides a comprehensive exploration of the synthesis, characterization, and prospective role of a novel heterocyclic compound, 1-(Quinolin-2-yl)azetidin-3-ol , in the development of new therapeutic agents. By dissecting the synthesis of its precursors, proposing a robust coupling methodology, and extrapolating its potential biological activities from related structures, this document serves as a foundational resource for researchers seeking to exploit this promising scaffold. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate immediate laboratory application.

Introduction: The Strategic Amalgamation of Quinoline and Azetidine Scaffolds

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its planar, aromatic structure allows for diverse interactions with biological targets, while its versatile chemistry permits extensive functionalization to fine-tune pharmacological profiles.

Concurrently, the azetidine motif has emerged as a valuable building block in drug design.[3] This four-membered saturated heterocycle imparts a unique three-dimensional character to molecules, offering a degree of conformational rigidity that can enhance binding affinity and selectivity for target proteins.[3] Furthermore, the incorporation of an azetidine ring can improve critical drug-like properties such as aqueous solubility and metabolic stability.

The novel compound, 1-(Quinolin-2-yl)azetidin-3-ol , represents a strategic fusion of these two powerful moieties. The quinoline portion provides a well-established pharmacophore, while the azetidin-3-ol linker offers a versatile handle for further chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening. The hydroxyl group of the azetidine ring serves as a key point for derivatization, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

This guide will provide a comprehensive overview of the synthesis of this core scaffold, explore its potential in drug discovery based on the known activities of related compounds, and provide detailed experimental protocols to empower researchers in this exciting area of heterocyclic chemistry.

Synthesis of the Core Scaffold: 1-(Quinolin-2-yl)azetidin-3-ol

The synthesis of 1-(Quinolin-2-yl)azetidin-3-ol can be logically approached through a convergent synthesis, involving the preparation of two key precursors, 2-chloroquinoline and azetidin-3-ol, followed by a cross-coupling reaction.

Synthesis of Precursor 1: 2-Chloroquinoline

2-Chloroquinoline is a versatile intermediate in quinoline chemistry. A common and efficient method for its synthesis is the Vilsmeier-Haack reaction using acetanilide as the starting material.[4][5]

Reaction Scheme:

G acetanilide Acetanilide vilsmeier Vilsmeier Reagent (DMF/POCl3 or PCl5) acetanilide->vilsmeier chloroquinoline 2-Chloroquinoline-3-carbaldehyde vilsmeier->chloroquinoline oxidation Oxidation (optional, if starting from alcohol) chloroquinoline->oxidation final_product 2-Chloroquinoline oxidation->final_product

Caption: Synthesis of 2-Chloroquinoline via Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [4]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C and add phosphorus pentachloride (PCl5, 4.5 equivalents) or phosphoryl chloride (POCl3) portion-wise with stirring.

  • Reaction with Acetanilide: To the formed Vilsmeier reagent, add the corresponding acetanilide (1 equivalent) and heat the mixture to 100°C for approximately 4 hours.

  • Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to pH 7.

  • Isolation: The precipitated product, 2-chloroquinoline-3-carbaldehyde, is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Note: For the synthesis of 2-chloroquinoline without the 3-carbaldehyde group, alternative starting materials and methods can be employed, such as the reaction of 2(1H)-quinolinone with excess phosphoryl chloride.[6]

Synthesis of Precursor 2: Azetidin-3-ol Hydrochloride

Azetidin-3-ol is a key building block, and its synthesis often starts from more readily available precursors. A common route involves the cyclization of an amino alcohol.[7][8]

Reaction Scheme:

G benzylamine Benzylamine aminoalcohol N-benzyl-3-amino-1-chloropropan-2-ol benzylamine->aminoalcohol epichlorohydrin Epichlorohydrin cyclization Cyclization (e.g., with triethylamine) aminoalcohol->cyclization protected_azetidinol 1-Benzylazetidin-3-ol cyclization->protected_azetidinol deprotection Deprotection (e.g., H2, Pd/C) protected_azetidinol->deprotection final_product Azetidin-3-ol Hydrochloride deprotection->final_product

Caption: Synthesis of Azetidin-3-ol Hydrochloride.

Experimental Protocol: Synthesis of Azetidin-3-ol Hydrochloride [7]

  • Formation of Protected Azetidinol:

    • React benzylamine with epichlorohydrin to form N-benzyl-3-amino-1-chloropropan-2-ol.

    • Cyclize the resulting amino alcohol in the presence of a base like triethylamine at elevated temperatures to yield 1-benzylazetidin-3-ol.[9]

  • Deprotection:

    • Dissolve 1-benzylazetidin-3-ol in a suitable solvent (e.g., ethanol/water mixture).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture under pressure (e.g., 50 psi H2) until the reaction is complete.

  • Isolation:

    • Filter the catalyst and concentrate the filtrate.

    • The crude product can be purified by slurrying in a solvent like ethyl acetate to afford azetidin-3-ol hydrochloride as a crystalline solid.

Coupling Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This reaction is well-suited for coupling 2-chloroquinoline with azetidin-3-ol.

Reaction Scheme:

G chloroquinoline 2-Chloroquinoline product 1-(Quinolin-2-yl)azetidin-3-ol chloroquinoline->product + Azetidin-3-ol azetidinol Azetidin-3-ol pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->product Catalyst ligand Ligand (e.g., XPhos) ligand->product Ligand base Base (e.g., NaOtBu) base->product

Caption: Buchwald-Hartwig amination for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol.

Experimental Protocol: Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol (Proposed)

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline (1 equivalent), azetidin-3-ol hydrochloride (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (e.g., 2 mol%), a suitable phosphine ligand like XPhos (e.g., 4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 2.5 equivalents).

  • Solvent and Reaction Conditions: Add anhydrous toluene or another suitable solvent under an inert atmosphere (e.g., argon or nitrogen). Heat the reaction mixture at a temperature ranging from 80 to 110°C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(Quinolin-2-yl)azetidin-3-ol.

Role in Heterocyclic Drug Discovery: A Scaffold for Therapeutic Innovation

The 1-(Quinolin-2-yl)azetidin-3-ol scaffold holds significant promise for the development of novel therapeutic agents across various disease areas. Its potential stems from the combined pharmacological attributes of the quinoline and azetidin-3-ol moieties.

Potential Therapeutic Applications
  • Anticancer Activity: Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerase, kinase inhibition, and induction of apoptosis.[2] The 1-(Quinolin-2-yl)azetidin-3-ol scaffold can be functionalized at the 3-hydroxyl position to generate a library of compounds for screening against a panel of cancer cell lines.

  • Antibacterial Activity: The quinoline core is present in several antibacterial agents. By analogy, derivatives of 1-(Quinolin-2-yl)azetidin-3-ol could be explored for their efficacy against a range of Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[12] The azetidine moiety can modulate the pharmacokinetic properties of the molecule to potentially enhance its efficacy and reduce side effects.

  • Neurodegenerative Diseases: Some quinoline-based compounds have shown potential as multi-target enzyme inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[13]

Structure-Activity Relationship (SAR) Studies

The 3-hydroxyl group of the azetidine ring is a key point for diversification. A systematic SAR study can be conducted by synthesizing a library of derivatives with modifications at this position.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationType of ModificationRationale
Azetidin-3-yl -OHEtherificationExplore the effect of steric bulk and hydrogen bond donating/accepting properties.
Azetidin-3-yl -OHEsterificationIntroduce various acyl groups to modulate lipophilicity and metabolic stability.
Azetidin-3-yl -OHAmination (via mesylation and substitution)Introduce basic centers to potentially improve solubility and target interactions.
Quinoline RingSubstitution at various positionsFine-tune the electronic and steric properties of the quinoline pharmacophore.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-(Quinolin-2-yl)azetidin-3-ol derivatives, a series of in vitro biological assays are essential.

In Vitro Anticancer Activity Screening

A standard method for evaluating the cytotoxic effects of new compounds on cancer cell lines is the MTT or SRB assay.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity [16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Antibacterial Activity Assay

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[17][18][19]

Experimental Protocol: Broth Microdilution for MIC Determination [18]

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 1-(Quinolin-2-yl)azetidin-3-ol scaffold represents a novel and promising platform for the discovery of new therapeutic agents. Its synthesis, achievable through established and robust chemical methodologies, provides access to a core structure that can be readily diversified. The inherent pharmacological potential of the quinoline moiety, combined with the favorable physicochemical properties imparted by the azetidine ring, makes this scaffold a compelling target for further investigation.

Future research should focus on the synthesis of a diverse library of derivatives with modifications at the azetidin-3-ol position and on the quinoline ring. High-throughput screening of these compounds against a broad range of biological targets will be crucial in identifying lead candidates for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. In-depth mechanistic studies will then be required to elucidate the mode of action of the most promising compounds and to guide further optimization efforts. The exploration of the 1-(Quinolin-2-yl)azetidin-3-ol scaffold is poised to open new avenues in the ongoing quest for innovative and effective medicines.

References

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Mechanism of Action of 1-(Quinolin-2-yl)azetidin-3-ol in vitro: A Technical Guide to PDE10A Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel central nervous system (CNS) scaffolds not merely as a structural exercise, but as a systems engineering problem. The compound 1-(quinolin-2-yl)azetidin-3-ol serves as a highly privileged, foundational scaffold in the development of potent and selective inhibitors for Phosphodiesterase 10A (PDE10A) . PDE10A is a dual cAMP/cGMP-hydrolyzing enzyme heavily enriched in the medium spiny neurons (MSNs) of the striatum, making it a premier therapeutic target for neuropsychiatric conditions such as schizophrenia and Huntington's disease.

This whitepaper deconstructs the in vitro mechanism of action of this core scaffold, the causality behind its structural design, and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Structural Rationale: Why the Azetidine Ring?

In drug development, managing the lipophilicity-solubility trade-off is often the primary bottleneck for CNS-penetrant molecules. Historically, bulky piperidine or pyrrolidine rings were used as linkers, which inadvertently drove up the partition coefficient (LogP), leading to poor aqueous solubility and high metabolic clearance.

The transition to the 1-(quinolin-2-yl)azetidin-3-ol core was a masterstroke in rational drug design[1].

  • The Causality of the Azetidine Ring: The incorporation of the highly strained, polar 4-membered azetidine ring significantly reduces the overall lipophilicity of the molecule compared to larger cycloalkanes. It occupies a volume equivalent to a gem-dimethyl group but provides a rigid, low-lipophilicity vector[2].

  • The Quinoline Anchor: The quinoline moiety acts as the primary pharmacophore. It is specifically designed to anchor deep within the PDE10A selectivity pocket, forming critical pi-stacking and hydrophobic interactions with the catalytic domain [3].

  • The Hydroxyl Handle: The 3-hydroxyl group on the azetidine ring serves as the synthetic handle for further functionalization (e.g., etherification with various aryl or heteroaryl groups) to optimize target engagement and pharmacokinetic properties.

In Vitro Mechanism of Action

In vitro, derivatives of 1-(quinolin-2-yl)azetidin-3-ol act as competitive, reversible inhibitors of the PDE10A enzyme.

Within the striatum, dopamine D1 receptors (stimulatory) and D2 receptors (inhibitory) regulate the activity of Adenylyl Cyclase (AC), which synthesizes cAMP. PDE10A acts as the critical "off-switch" by hydrolyzing cAMP and cGMP into their inactive 5'-monophosphate forms. By binding to the catalytic site of PDE10A (validated by X-ray crystallography, e.g., PDB: 4TPP [3]), the quinoline-azetidine scaffold prevents this hydrolysis.

The functional outcome is a localized accumulation of intracellular cAMP/cGMP, which subsequently hyper-activates Protein Kinase A (PKA) and Protein Kinase G (PKG). This kinase cascade culminates in the phosphorylation of downstream effectors, most notably DARPP-32 (Dopamine- and cAMP-regulated neuronal phosphoprotein), fundamentally altering MSN excitability.

Pathway GPCR Dopamine Receptors (D1R / D2R) AC Adenylyl Cyclase (AC) GPCR->AC cAMP Intracellular cAMP / cGMP AC->cAMP Synthesis PDE10A PDE10A Enzyme (Catalytic Domain) cAMP->PDE10A Hydrolysis (Signal Termination) PKA PKA / PKG Activation cAMP->PKA Activates Inhibitor 1-(Quinolin-2-yl)azetidin-3-ol Derivatives Inhibitor->PDE10A Competitive Inhibition DARPP DARPP-32 Phosphorylation (Target Engagement) PKA->DARPP

Fig 1: Mechanism of action of PDE10A inhibitors modulating striatal cAMP/cGMP signaling.

Quantitative Data Presentation

When functionalized, the 1-(quinolin-2-yl)azetidin-3-ol scaffold yields inhibitors with exceptional in vitro profiles. The table below summarizes the typical quantitative parameters observed during the biochemical profiling of this class of compounds [1].

ParameterTypical Value / RangeRationale / Significance
PDE10A IC₅₀ 0.1 nM – 10 nMHigh potency driven by the quinoline ring anchoring in the enzyme's selectivity pocket.
Selectivity (vs PDE3/4) >1000-foldCritical for minimizing off-target cardiovascular (PDE3) and emetic (PDE4) liabilities.
Aqueous Solubility (pH 7.4) >50 µg/mLThe azetidine ring reduces LogP, significantly improving drug-likeness and assay reliability.
Binding Mode CompetitiveReversible binding to the catalytic domain, confirmed via X-ray crystallography.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our data, every biochemical assay must be designed as a self-validating system . For evaluating the in vitro potency of 1-(quinolin-2-yl)azetidin-3-ol derivatives, I mandate the use of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over traditional radiometric methods. TR-FRET eliminates radioactive waste, reduces compound autofluorescence interference, and provides a highly stable signal.

Protocol: Recombinant PDE10A TR-FRET Assay

This protocol is engineered with internal control loops. The assay's validity is continuously monitored by calculating the Z'-factor for every microplate. A Z'-factor ≥0.5 between the vehicle control (DMSO) and the positive control (10 µM Papaverine) guarantees that the signal window is robust enough for accurate IC₅₀ derivation.

Step 1: Reagent Preparation & Compound Dilution

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35.

  • Perform an 11-point, 3-fold serial dilution of the 1-(quinolin-2-yl)azetidin-3-ol derivative in 100% DMSO.

  • Transfer 100 nL of the diluted compound (or DMSO for vehicle control) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

Step 2: Enzyme Reaction

  • Dilute recombinant human PDE10A enzyme in assay buffer. Add 5 µL of the enzyme solution to the assay plate.

  • Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding 5 µL of 30 nM fluorescently labeled cAMP substrate.

  • Seal the plate and incubate for 60 minutes at room temperature in the dark.

Step 3: Signal Detection & TR-FRET Readout

  • Terminate the reaction by adding 10 µL of the TR-FRET detection mix containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer in lysis buffer.

  • Incubate for 60 minutes to allow the competitive binding equilibrium to establish between the remaining unhydrolyzed cAMP and the d2-cAMP tracer for the Europium-antibody.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nM and measure emission at 620 nm (Europium) and 665 nm (d2).

Step 4: Data Analysis (Self-Validation Check)

  • Calculate the FRET ratio: (Emission665​/Emission620​)×104 .

  • Validation Gate: Calculate the Z'-factor. If Z′<0.5 , discard the plate data.

  • Fit the normalized data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

TRFRET Prep 1. Compound Preparation (DMSO Serial Dilution) Incubate 2. Enzyme Reaction (PDE10A + cAMP + Inhibitor) Prep->Incubate Detect 3. TR-FRET Reagent Addition (Eu-Ab + d2-cAMP) Incubate->Detect Read 4. Signal Readout (620nm / 665nm) Detect->Read Analyze 5. IC50 Calculation (4-Parameter Fit & Z'-factor Validation) Read->Analyze

Fig 2: Step-by-step in vitro TR-FRET assay workflow for evaluating PDE10A inhibition.

References

  • Rzasa, R. M., et al. "Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility." Bioorganic & Medicinal Chemistry 22.22 (2014): 6570-6585.[Link]

  • Bylund, R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Nature Reviews Drug Discovery 3 (2004): 649–659.[Link]

  • Chmait, S., et al. "PDB Entry 4TPP: 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors." wwPDB (2014).[Link]

An In-depth Technical Guide on the Preliminary Biological Activity and Toxicity of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The landscape of medicinal chemistry is continually expanding, with novel molecular scaffolds offering promise for therapeutic innovation. One such scaffold of interest is 1-(Quinolin-2-yl)azetidin-3-ol, a hybrid molecule that marries the well-established quinoline nucleus with the strained, yet versatile, azetidine ring. It is imperative to state at the outset that direct experimental data on the biological activity and toxicity of 1-(Quinolin-2-yl)azetidin-3-ol is not yet prevalent in the public domain.

This guide, therefore, adopts a rational, evidence-based approach to infer the potential pharmacological and toxicological profile of this specific molecule. By conducting a thorough analysis of structurally related quinoline-azetidine and quinoline-azetidinone analogs, we can construct a scientifically grounded hypothesis of its likely biological behavior. The quinoline moiety is a cornerstone in the development of drugs for a wide array of diseases, including cancer, malaria, and bacterial infections[1][2]. The azetidinone ring, famously the core of β-lactam antibiotics, also imparts a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cholesterol absorption inhibitory effects[3][4]. The fusion of these two pharmacophores in 1-(Quinolin-2-yl)azetidin-3-ol suggests a molecule of significant therapeutic potential, warranting a detailed preliminary assessment.

Inferred Biological Activities: A Synthesis of Analog Data

Antimicrobial Potential: A Legacy of the Quinoline and Azetidine Core

The quinoline core is synonymous with antibacterial agents, most notably the fluoroquinolone class. The addition of an azetidine ring at various positions on the quinoline scaffold has been explored to modulate and enhance this activity. Specifically, 7-azetidinylquinolones have been synthesized and evaluated for their in vitro and in vivo antibacterial efficacy[5].

Structure-activity relationship (SAR) studies on these analogs have revealed that the substituents on both the azetidine ring and the quinolone nucleus are critical for broad-spectrum activity[5][6]. For instance, the stereochemistry of a substituted azetidine ring can significantly impact antibacterial potency, with specific configurations conferring superior activity[6]. While 1-(Quinolin-2-yl)azetidin-3-ol differs in its substitution pattern from the more studied 7-azetidinylquinolones, the presence of the quinoline-azetidine combination strongly suggests that it should be prioritized for antimicrobial screening.

Table 1: Representative Antibacterial Activity of Structurally Related Azetidinylquinolones

Compound ClassTest OrganismMIC (µg/mL)Reference
Oxazino Quinoline DerivativesS. epidermidis8[7]
Novel Quinoline-Sulfonamide HybridsP. aeruginosa64[7]
7-Azetidinyl-8-chloroquinolonesGram-positive organismsBroad-spectrum activity[5]
Anticancer Activity: Targeting Cellular Proliferation

The quinoline scaffold is a privileged structure in the design of anticancer agents, with derivatives exhibiting cytotoxicity against a wide range of human cancer cell lines[1]. The mechanisms of action are diverse and include the inhibition of topoisomerase II and tubulin polymerization[1]. The incorporation of an azetidinone ring has also been shown to confer anticancer properties[8][9].

Given these precedents, it is reasonable to hypothesize that 1-(Quinolin-2-yl)azetidin-3-ol may possess antiproliferative properties. Cytotoxicity screening against a panel of cancer cell lines would be a critical first step in evaluating this potential.

Table 2: Cytotoxic Activity of Representative Quinoline Derivatives

Compound TypeCell LineIC50 (µM)Reference
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
4-amino, 7-substituted-quinolineLeukemia (HL-60)0.314 - 4.65
N-alkylated, 2-oxoquinolineLarynx (HEp-2)49.01–77.67% inhibition
Quinoline derivative (E)Colorectal carcinoma (Caco-2)0.535[10]
Anti-inflammatory and Analgesic Properties

Derivatives of quinoline bearing azetidinone scaffolds have been synthesized and shown to possess significant anti-inflammatory and analgesic activities[11]. These effects are often evaluated in vivo using models such as carrageenan-induced rat paw edema[11][12]. The anti-inflammatory activity of some azetidin-2-one derivatives has been found to be comparable to that of standard drugs like diclofenac[12]. This suggests that 1-(Quinolin-2-yl)azetidin-3-ol could also modulate inflammatory pathways and warrants investigation in relevant preclinical models.

Preliminary Toxicity Profile: A Look at Safety

The development of any new therapeutic agent hinges on a favorable safety profile. Based on studies of related compounds, a preliminary toxicity assessment for 1-(Quinolin-2-yl)azetidin-3-ol can be inferred.

In Vitro Cytotoxicity

The initial assessment of toxicity often begins with in vitro cytotoxicity assays against non-cancerous cell lines. Studies on various quinoline derivatives have established protocols for such evaluations, commonly employing the MTT and LDH assays to measure metabolic activity and membrane integrity, respectively[4][13].

In Vivo and In Silico Toxicity Assessment

Broader toxicological assessments of quinoline derivatives have been conducted through both in vivo animal studies and in silico computational models[14][15][16][17]. These studies generally classify quinoline derivatives as having low to moderate toxicity[15][16][17]. For instance, quantitative structure-toxicity relationship (QSTR) models have been developed to predict the acute toxicity of quinoline derivatives[14][15][16][17]. Some azetidin-2-one derivatives have also been reported to have moderate in vivo acute toxicity[18].

Potential Mechanisms of Toxicity

At a molecular level, quinoline-induced toxicity may be mediated by the induction of oxidative stress, which can trigger downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways[4]. Understanding these potential mechanisms is crucial for designing safer analogs and for predicting potential adverse effects.

Experimental Protocols

To facilitate the empirical investigation of 1-(Quinolin-2-yl)azetidin-3-ol, detailed step-by-step methodologies for key preliminary assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from established methods for assessing the cytotoxicity of quinoline compounds[4][13].

  • Cell Seeding: Plate a suitable human cell line (e.g., a non-cancerous fibroblast line or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(Quinolin-2-yl)azetidin-3-ol in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells After 24h prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compound[7][19].

  • Compound Preparation: Prepare a stock solution of 1-(Quinolin-2-yl)azetidin-3-ol in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading serial_dilution Perform Serial Dilution of Compound in 96-well Plate add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->add_inoculum incubate_plate Incubate Plate add_inoculum->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Visualizing the Core Structure

To provide a clear structural context for the discussion, the general chemical scaffold of the quinolinyl-azetidinone class is presented below. 1-(Quinolin-2-yl)azetidin-3-ol is a specific example within this broader family.

Quinolinyl_Azetidinone cluster_scaffold General Structure of Quinolinyl-Azetidinones Quinoline Ring Quinoline Ring Azetidinone Ring Azetidinone Ring Quinoline Ring->Azetidinone Ring Linkage

Caption: General scaffold of quinolinyl-azetidinones.

Conclusion and Future Directions

While direct experimental evidence for the biological activity and toxicity of 1-(Quinolin-2-yl)azetidin-3-ol is currently lacking, a comprehensive analysis of its structural relatives provides a strong foundation for inferring its potential pharmacological profile. The fusion of the quinoline and azetidine moieties suggests a high probability of significant antimicrobial and anticancer activities. Furthermore, the existing literature on related compounds indicates a likely profile of low to moderate toxicity.

The protocols and data presented in this guide are intended to serve as a roadmap for the initial empirical investigation of this promising molecule. Rigorous experimental validation is the essential next step to confirm or refute these hypotheses and to fully elucidate the therapeutic potential of 1-(Quinolin-2-yl)azetidin-3-ol.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed, [Link]

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  • 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. PubMed, [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands, [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. WJPR, [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI, [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals, [Link]

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  • (PDF) Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. ResearchGate, [Link]

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  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed, [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI, [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Semantic Scholar, [Link]

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Methodological & Application

Step-by-step synthesis protocol for 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol

Introduction

The fusion of quinoline and azetidine scaffolds into a single molecular entity, 1-(Quinolin-2-yl)azetidin-3-ol, represents a compelling strategy in medicinal chemistry. The quinoline core is a prominent feature in a wide array of pharmacologically active compounds, exhibiting properties ranging from antimalarial and anticancer to antibacterial and anti-inflammatory activities[1][2]. Similarly, the strained 4-membered azetidine ring, particularly the 2-azetidinone (β-lactam) substructure, is a cornerstone of antibiotic therapy[1][3]. The azetidin-3-ol moiety itself is a valuable building block in drug discovery, offering a rigid scaffold with a functional handle for further derivatization. This document provides a detailed guide for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol, targeting researchers and professionals in drug development and organic synthesis.

Synthetic Strategy Overview

The key transformation in the synthesis of the target molecule is the formation of a carbon-nitrogen (C-N) bond between the C2 position of the quinoline ring and the nitrogen atom of azetidin-3-ol. Two robust and widely applicable methods are proposed:

  • Route A: Direct Nucleophilic Aromatic Substitution (SNAr) : This method leverages the inherent electrophilicity of a quinoline ring bearing a leaving group at the 2-position. The nitrogen atom of azetidin-3-ol acts as the nucleophile, displacing a halide (e.g., chloride) from 2-chloroquinoline. This approach is often favored for its operational simplicity and cost-effectiveness. The electron-withdrawing nature of the quinoline's ring nitrogen activates the C2 position for nucleophilic attack[4][5].

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination : As one of the most powerful methods for C-N bond formation, the Buchwald-Hartwig reaction offers a highly versatile and efficient alternative.[6][7] This palladium-catalyzed cross-coupling reaction between an aryl halide (2-chloroquinoline) and an amine (azetidin-3-ol) is known for its broad substrate scope and tolerance of various functional groups[6][8].

The overall synthetic approach is depicted in the workflow diagram below.

Synthesis_Workflow cluster_SM Starting Materials cluster_Routes Synthetic Routes SM1 2-Chloroquinoline RouteA Route A: S N Ar SM1->RouteA RouteB Route B: Buchwald-Hartwig SM1->RouteB SM2 Azetidin-3-ol SM2->RouteA SM2->RouteB Purification Purification (Column Chromatography) RouteA->Purification Reaction Work-up RouteB->Purification Reaction Work-up Product 1-(Quinolin-2-yl)azetidin-3-ol Characterization Characterization (NMR, MS, IR) Product->Characterization Purification->Product

Caption: General workflow for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol.

Materials and Equipment

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-ChloroquinolineC₉H₆ClN163.60Major Chemical SuppliersStarting material.
Azetidin-3-ol hydrochlorideC₃H₈ClNO109.55Major Chemical SuppliersPrecursor to the free amine.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Major Chemical SuppliersStrong, non-nucleophilic base.
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.82Major Chemical SuppliersBase for Buchwald-Hartwig.
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Major Chemical SuppliersCatalyst precursor.
BINAPC₄₄H₃₂P₂622.67Major Chemical SuppliersPhosphine ligand.
TolueneC₇H₈92.14Major Chemical SuppliersAnhydrous, for reaction solvent.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Major Chemical SuppliersAnhydrous, for reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93Major Chemical SuppliersFor extraction.
Ethyl acetate (EtOAc)C₄H₈O₂88.11Major Chemical SuppliersFor TLC and chromatography.
HexanesC₆H₁₄86.18Major Chemical SuppliersFor TLC and chromatography.
Magnesium sulfate (MgSO₄)MgSO₄120.37Major Chemical SuppliersAnhydrous, for drying.
Silica GelSiO₂60.08Major Chemical SuppliersFor column chromatography.
Equipment
EquipmentPurpose
Round-bottom flasksReaction vessels.
Reflux condenserTo prevent solvent loss at high temperatures.
Magnetic stirrer with heating mantleFor heating and stirring reactions.
Inert atmosphere setup (Nitrogen/Argon)To maintain anhydrous and oxygen-free conditions.
Syringes and needlesFor transfer of anhydrous solvents and reagents.
Thin Layer Chromatography (TLC) platesFor reaction monitoring.
Rotary evaporatorFor solvent removal.
Glassware for extractionSeparatory funnel, beakers, flasks.
Chromatography columnFor product purification.
Analytical balanceFor accurate weighing of reagents.

Experimental Protocols

Preparation of Azetidin-3-ol Free Base

Azetidin-3-ol is often supplied as a hydrochloride salt and must be converted to the free base before use.

  • Dissolve azetidin-3-ol hydrochloride (1.0 equiv) in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Add a solution of sodium hydroxide (1.1 equiv) in water dropwise with stirring.

  • Extract the aqueous solution multiple times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield azetidin-3-ol as a free base. Use immediately in the subsequent step.

Route A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for SNAr on haloquinolines.

SNAr_Route Reactants 2-Chloroquinoline + Azetidin-3-ol Product 1-(Quinolin-2-yl)azetidin-3-ol Reactants->Product  NaOtBu, DMF  Heat (e.g., 100-120 °C)

Caption: Reaction scheme for the SNAr synthesis route.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 equiv).

  • Addition of Reagents: Add azetidin-3-ol (1.2 equiv) and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

Route B: Synthesis via Buchwald-Hartwig Amination

This protocol is based on general procedures for palladium-catalyzed C-N cross-coupling reactions.[8][9]

Buchwald_Hartwig_Route Reactants 2-Chloroquinoline + Azetidin-3-ol Product 1-(Quinolin-2-yl)azetidin-3-ol Reactants->Product  Pd(OAc)₂, BINAP  Cs₂CO₃, Toluene  Heat (e.g., 110 °C)

Caption: Reaction scheme for the Buchwald-Hartwig synthesis route.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and BINAP (0.08 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add 2-chloroquinoline (1.0 equiv), azetidin-3-ol (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe. The mixture should be degassed by bubbling the inert gas through the solvent for 10 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the residue in ethyl acetate, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, 1-(Quinolin-2-yl)azetidin-3-ol, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol.

Discussion and Scientific Rationale

  • Choice of Base: In the SNAr reaction, a strong, non-nucleophilic base like NaOtBu is used to deprotonate the azetidin-3-ol, increasing its nucleophilicity without competing in the substitution reaction. For the Buchwald-Hartwig coupling, a weaker base like Cs₂CO₃ is sufficient to facilitate the catalytic cycle.[8]

  • Catalyst System: The Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand.[6] BINAP is a bidentate phosphine ligand that forms a stable and active complex with palladium, promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6][8]

  • Solvents: Anhydrous and polar aprotic solvents like DMF (for SNAr) or non-polar solvents like toluene (for Buchwald-Hartwig) are used to ensure the stability of reagents and intermediates. An inert atmosphere is crucial for the palladium-catalyzed reaction to prevent oxidation of the catalyst.

  • Comparison of Routes:

    • SNAr: This route is experimentally simpler and avoids the use of expensive and potentially toxic heavy metal catalysts. However, it may require harsher conditions (higher temperatures) and may not be suitable for substrates with heat-sensitive functional groups.

    • Buchwald-Hartwig Amination: This method is generally more versatile and often proceeds under milder conditions with higher yields, especially for less reactive aryl halides. The main drawbacks are the cost of the palladium catalyst and ligand and the need for stringent inert atmosphere techniques.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Chloroquinoline is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • Kaur, M., & Singh, M. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research, 02(04), 107-124.
  • Trivedi, K. M., & Maru, J. J. (2020). SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF AZETIDINONE CLUBBED QUINOLINE DERIVATIVES. Journal of Advanced Scientific Research, 11(3) Suppl 7, 294-301.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Singh, G., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4).
  • Verma, A., & Tiwari, V. K. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8.
  • RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances.
  • ScienceOpen. (2014).
  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-60.
  • JETIR. (2019).

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Application Note: 1-(Quinolin-2-yl)azetidin-3-ol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2][3] This application note describes the utility of 1-(Quinolin-2-yl)azetidin-3-ol, a novel building block that combines the advantageous quinoline moiety with a three-dimensional azetidine ring. The strained four-membered azetidine ring can enhance solubility, metabolic stability, and provide precise vectors for exploring chemical space, which are desirable properties for modern drug candidates.[4][5] We present detailed protocols for the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor from this building block and subsequent evaluation through biochemical and cell-based assays.

Introduction: The Rationale for Quinoline-Azetidine Scaffolds

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. Many successful inhibitors, such as lapatinib and cabozantinib, feature a quinoline or quinazoline core that typically anchors the molecule in the ATP-binding pocket of the target kinase.[6][7] The nitrogen atom in the quinoline ring often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[8]

The incorporation of small, saturated heterocycles like azetidine is an increasingly employed strategy in drug design to improve pharmacokinetic properties.[9] The non-planar, sp3-rich character of the azetidine ring can increase aqueous solubility and escape the "flatland" of traditional aromatic ring systems, often leading to improved metabolic profiles and novel intellectual property.[5] The hydroxyl group on the 3-position of the azetidine ring in 1-(Quinolin-2-yl)azetidin-3-ol serves as a versatile chemical handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents directed towards different pockets of the kinase active site.

This guide will focus on the synthesis and evaluation of an exemplary EGFR inhibitor, a well-validated target in oncology.[4][10][11] The protocols provided are designed to be adaptable for targeting other kinases by modifying the coupled chemical moiety.

Synthesis of a Representative EGFR Inhibitor

The following section details a plausible and robust synthetic route to a potential EGFR inhibitor starting from 1-(Quinolin-2-yl)azetidin-3-ol. The overall strategy involves a nucleophilic aromatic substitution to generate the core building block, followed by a Mitsunobu reaction to introduce a substituted phenoxy moiety, a common feature in Type I EGFR inhibitors.

Proposed Synthetic Pathway

The synthesis is a two-stage process. First, the core building block, 1-(Quinolin-2-yl)azetidin-3-ol, is synthesized. Second, this building block is functionalized to yield the final inhibitor.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of Core Building Block cluster_1 Stage 2: Synthesis of Final Inhibitor 2-chloroquinoline 2-Chloroquinoline building_block 1-(Quinolin-2-yl)azetidin-3-ol 2-chloroquinoline->building_block DIPEA, NMP, 150°C azetidin-3-ol Azetidin-3-ol (HCl salt) azetidin-3-ol->building_block final_inhibitor Exemplary EGFR Inhibitor (Target Compound) building_block->final_inhibitor DIAD, PPh3, THF, 0°C to rt aminophenol 3-ethynyl-4-aminophenol aminophenol->final_inhibitor

Caption: Proposed two-stage synthesis of a representative EGFR inhibitor.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol (Building Block)

  • Materials: 2-Chloroquinoline, Azetidin-3-ol hydrochloride, N,N-Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel.

  • Procedure:

    • To a sealed microwave vial, add 2-chloroquinoline (1.0 eq), azetidin-3-ol hydrochloride (1.2 eq), and NMP (approx. 0.2 M).

    • Add DIPEA (3.0 eq) to the suspension.

    • Seal the vial and heat the reaction mixture to 150 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

    • Separate the layers and extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford 1-(Quinolin-2-yl)azetidin-3-ol as a solid.

Protocol 2.2.2: Synthesis of 1-(3-((Quinolin-2-yl)amino)azetidin-1-yl)prop-2-en-1-one (Exemplary EGFR Inhibitor)

  • Rationale: This step utilizes a Mitsunobu reaction to couple the hydroxyl group of the azetidine ring with a substituted phenol. The 3-ethynyl-4-aminophenol is chosen as it mimics the aniline portion of erlotinib, a known EGFR inhibitor.

  • Materials: 1-(Quinolin-2-yl)azetidin-3-ol, 3-ethynyl-4-aminophenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • Dissolve 1-(Quinolin-2-yl)azetidin-3-ol (1.0 eq) and 3-ethynyl-4-aminophenol (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

    • Cool the flask to 0 °C in an ice bath.

    • Add DIAD (1.2 eq) dropwise to the reaction mixture over 15 minutes. A color change and formation of a precipitate may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the final target compound.

Biological Evaluation Protocols

The following protocols describe how to assess the inhibitory activity of the newly synthesized compound against its intended target, EGFR, both biochemically and in a cellular context.

Workflow for Inhibitor Evaluation

Evaluation_Workflow start Synthesized Inhibitor biochem Biochemical Assay: EGFR Kinase Inhibition (IC50) start->biochem cell_based Cell-Based Assay: Antiproliferative Activity (GI50) start->cell_based data Data Analysis: Determine IC50 / GI50 Values biochem->data cell_based->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for evaluating the synthesized kinase inhibitor.

Protocol: Biochemical EGFR Kinase Assay (Luminescence-Based)
  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. Active kinases consume ATP; thus, inhibition of the kinase results in a higher ATP level, leading to a stronger luminescence signal. Commercial kits like ADP-Glo™ (Promega) are widely used for this purpose.[12]

  • Materials: Recombinant human EGFR enzyme, Poly(Glu,Tyr) 4:1 substrate, ATP, Synthesized inhibitor, Erlotinib (positive control), DMSO (vehicle control), Kinase buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor and erlotinib in DMSO. A typical starting concentration is 1 mM, diluted to cover a range from 10 µM to 0.1 nM.

    • In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for controls).

    • Prepare a 2X kinase/substrate master mix in kinase buffer containing the EGFR enzyme and Poly(Glu,Tyr) substrate. Add 2 µL to each well.

    • Prepare a 2X ATP solution in kinase buffer. To initiate the reaction, add 2 µL to each well. The final ATP concentration should be at or near its Km for EGFR.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the remaining ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT/MTS Assay)
  • Principle: This assay measures the metabolic activity of cells, which correlates with cell number. A reduction in metabolic activity in the presence of the inhibitor indicates either cytotoxic or cytostatic effects.[13] A549 (non-small cell lung cancer) is an example of a cell line with endogenous EGFR expression suitable for this assay.

  • Materials: A549 human lung carcinoma cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Synthesized inhibitor, Erlotinib, DMSO, MTT or MTS reagent, 96-well cell culture plates.

  • Procedure:

    • Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).

    • Incubate the plate for 24 hours at 37 °C and 5% CO₂ to allow cells to attach.

    • Prepare serial dilutions of the synthesized inhibitor and erlotinib in the cell culture medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the diluted compounds (or vehicle control).

    • Incubate the cells with the compounds for 72 hours at 37 °C and 5% CO₂.

    • After the incubation period, add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a solubilization step) to each well.

    • Incubate for 2-4 hours at 37 °C.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

The inhibitory potential of the synthesized compounds should be quantified and compared to a known standard. The results can be summarized as follows:

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell-Based GI₅₀ (µM) [A549 cells]
Exemplary Inhibitor EGFR851.2
Erlotinib (Control) EGFR50.1
1-(Quinolin-2-yl)azetidin-3-ol EGFR>10,000>50

Note: The IC₅₀ and GI₅₀ values presented are hypothetical but representative for a lead compound at this stage of development. The starting building block is expected to be inactive.

Interpretation: The hypothetical data suggest that the functionalization of the 1-(Quinolin-2-yl)azetidin-3-ol scaffold successfully confers inhibitory activity against EGFR. While the exemplary inhibitor is less potent than the clinical drug Erlotinib, it demonstrates on-target activity in both biochemical and cellular assays, validating this scaffold as a promising starting point for further optimization. Subsequent SAR studies could involve modifying the substituent on the phenoxy ring or exploring different linkages at the azetidin-3-ol position to improve potency.

Conclusion

The 1-(Quinolin-2-yl)azetidin-3-ol building block represents a valuable and versatile starting point for the synthesis of novel kinase inhibitors. It strategically combines the well-established quinoline core with a functionalized, three-dimensional azetidine moiety. The provided protocols offer a clear pathway for synthesizing a representative EGFR inhibitor and evaluating its biological activity. This scaffold provides a robust platform for medicinal chemists to generate libraries of diverse compounds, accelerating the discovery of next-generation targeted therapeutics.

References

  • Oriental Journal of Chemistry. (2023).
  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Expert Opinion on Drug Discovery. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
  • Bioorganic Chemistry. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • PubMed. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. [Link]

  • Profacgen. Cell-based Kinase Assays.
  • PMC. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Semantic Scholar. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR. [Link]

  • Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Reaction Biology. (2022).
  • Enamine. Azetidines.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • PubMed. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • PubMed. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. [Link]

  • PanVera. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • BMG LABTECH. (2020). Kinase assays.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Journal of Advanced Scientific Research. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences.
  • PubMed. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

Sources

Catalytic cross-coupling reaction conditions for 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic C–N Cross-Coupling Strategies for the Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol

Introduction & Rationale

Azetidines have emerged as privileged motifs in modern drug discovery, frequently deployed to improve metabolic stability, lower lipophilicity (LogP), and rigidify molecular conformations compared to their acyclic counterparts. The synthesis of 1-(Quinolin-2-yl)azetidin-3-ol involves strategic C–N bond formation between a quinoline core and an azetidine ring.

While 2-haloquinolines are highly activated and can undergo nucleophilic aromatic substitution (SNAr), the harsh thermal and basic conditions required often lead to azetidine ring-opening or competitive O-arylation at the unprotected C3-hydroxyl group. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice [3]. It offers a milder, highly regioselective, and self-validating pathway to the desired product, preserving the integrity of the strained four-membered ring.

Mechanistic Insights: Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination for secondary cyclic amines relies heavily on the precise stereoelectronic tuning of the palladium-phosphine catalyst.

  • Ligand Selection (RuPhos vs. BrettPhos): For secondary amines like azetidin-3-ol, steric hindrance significantly alters the energy barriers of the catalytic cycle. Computational density functional theory (DFT) studies demonstrate that when using the RuPhos ligand, the rate-limiting step is reductive elimination, whereas with BrettPhos, it shifts to oxidative addition [1]. RuPhos effectively lowers the activation energy barrier for the reductive elimination of bulky secondary amines, making it the superior ligand for azetidine cross-coupling [1].

  • Base Selection (Cs2CO3): Azetidin-3-ol is typically handled as a bench-stable hydrochloride salt [2]. The use of a mild inorganic base like Cesium Carbonate (Cs2CO3) is critical. Unlike strong alkoxides (e.g., NaOtBu), Cs2CO3 effectively neutralizes the HCl salt and facilitates the deprotonation of the palladium-amido intermediate without deprotonating the unprotected secondary alcohol (pKa ~15-16). This causal choice completely suppresses the formation of O-arylated byproducts [2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition + 2-Chloroquinoline Pd0->OxAdd PdII_Cl L-Pd(II)(Quinolin-2-yl)(Cl) OxAdd->PdII_Cl AmineCoord Amine Coordination + Azetidin-3-ol PdII_Cl->AmineCoord Deprot Deprotonation + Cs2CO3 AmineCoord->Deprot PdII_Amido L-Pd(II)(Quinolin-2-yl)(Amido) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(Quinolin-2-yl)azetidin-3-ol RedElim->Product

Pd-catalyzed Buchwald-Hartwig amination cycle for 1-(Quinolin-2-yl)azetidin-3-ol synthesis.

Reaction Optimization Data

To establish a self-validating protocol, various catalytic systems were screened. The quantitative data below highlights the necessity of the Pd/RuPhos/Cs2CO3 system for optimal yields.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation
Pd2(dba)3 (5 mol%)BINAPNaOtBuToluene11035High O-arylation
Pd(OAc)2 (5 mol%)XPhosK3PO41,4-Dioxane10062Incomplete conversion
Pd2(dba)3 (5 mol%)BrettPhosCs2CO3Toluene11058Slow reductive elimination
Pd(OAc)2 (5 mol%) RuPhos Cs2CO3 Toluene 110 92 Optimal conditions

Experimental Workflow Visualization

Workflow Prep 1. Preparation Mix Reagents Degas 2. Degassing N2 Sparging Prep->Degas React 3. Reaction 110 °C, 16 h Degas->React Workup 4. Workup Filtration React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling of azetidin-3-ol and 2-chloroquinoline.

Detailed Experimental Protocol

This step-by-step methodology is designed as a self-validating system, incorporating critical in-process controls (IPC) to ensure scientific integrity and reproducibility [2].

Reagents:

  • 2-Chloroquinoline (1.0 equiv, 10.0 mmol, 1.63 g)

  • Azetidin-3-ol hydrochloride (1.2 equiv, 12.0 mmol, 1.31 g)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 equiv, 0.5 mmol, 112 mg)

  • RuPhos (0.10 equiv, 1.0 mmol, 466 mg)

  • Cesium carbonate [Cs2CO3] (3.0 equiv, 30.0 mmol, 9.77 g)

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-chloroquinoline, azetidin-3-ol HCl, Pd(OAc)2, RuPhos, and Cs2CO3. Add anhydrous toluene (50 mL). Degas the heterogeneous mixture by sparging with dry nitrogen (N2) or argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the active Pd(0) species, which would prematurely terminate the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours under vigorous stirring (800 rpm) [2].

    • Causality: Vigorous stirring is essential due to the biphasic nature of the reaction caused by the insoluble inorganic base (Cs2CO3).

  • In-Process Control (IPC): At 14 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade acetonitrile (1 mL), and filter through a 0.22 µm PTFE syringe filter. Analyze via LC-MS.

    • Validation: The reaction is deemed complete upon the disappearance of the 2-chloroquinoline peak and the emergence of the product mass ([M+H]+ = 201.1 m/z).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (98:2 to 90:10). Isolate 1-(Quinolin-2-yl)azetidin-3-ol as a pale yellow solid.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 1

  • Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry - ACS Publications. 2

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Application Note: Strategies for the Functionalization of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the chemical modification of 1-(Quinolin-2-yl)azetidin-3-ol, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, known for conferring improvements in physicochemical properties such as solubility and metabolic stability.[1][2] The quinoline moiety is also a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer properties.[3][4][5] The combination of these two motifs in 1-(Quinolin-2-yl)azetidin-3-ol presents a unique starting point for the synthesis of novel compounds with potential therapeutic applications. This guide details key functionalization strategies targeting the 3-hydroxyl group, including O-alkylation, O-acylation, Mitsunobu reaction, and oxidation to the corresponding azetidin-3-one. Each section provides theoretical background, practical considerations, and step-by-step experimental protocols.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and non-planar geometry provide a rigid scaffold that can improve ligand-receptor binding and offer unique vectors for chemical space exploration compared to more common five- or six-membered rings.[2] The incorporation of an azetidine ring into a drug candidate can lead to enhanced metabolic stability, increased aqueous solubility, and improved pharmacokinetic profiles.[1][2]

The starting material, 1-(Quinolin-2-yl)azetidin-3-ol, features a versatile hydroxyl group at the C-3 position, which serves as a primary handle for introducing molecular diversity. The following sections will detail reliable methods to leverage this functional group for the synthesis of a wide array of derivatives.

Synthesis of the Starting Material: 1-(Quinolin-2-yl)azetidin-3-ol

A robust and scalable synthesis of the starting material is paramount for any subsequent functionalization campaign. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoline and azetidin-3-ol.

Protocol 2.1: Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol

Workflow Overview:

reagents 2-Chloroquinoline Azetidin-3-ol DIPEA, NMP reaction Heat at 120-140 °C (Conventional or Microwave) reagents->reaction 1. Mix reagents workup Aqueous Workup (Water/EtOAc extraction) reaction->workup 2. After completion purification Column Chromatography (Silica gel, DCM/MeOH) workup->purification 3. Isolate crude product 1-(Quinolin-2-yl)azetidin-3-ol purification->product 4. Purify

Caption: Workflow for the synthesis of the starting material.

Materials:

  • 2-Chloroquinoline

  • Azetidin-3-ol hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a reaction vial, add 2-chloroquinoline (1.0 eq.), azetidin-3-ol hydrochloride (1.2 eq.), and NMP (to make a 0.5 M solution).

  • Add DIPEA (2.5 eq.) to the suspension. The choice of a non-nucleophilic organic base like DIPEA is crucial to neutralize the HCl salt of the azetidinol and the HCl generated during the reaction without competing in the SNAr reaction.

  • Seal the vial and heat the reaction mixture to 130 °C for 12-18 hours, or until TLC/LCMS analysis indicates complete consumption of the 2-chloroquinoline.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford 1-(Quinolin-2-yl)azetidin-3-ol as a solid.

Functionalization of the 3-Hydroxyl Group

The secondary alcohol of 1-(Quinolin-2-yl)azetidin-3-ol is the primary site for diversification. The following protocols outline key transformations.

O-Alkylation to Form Ethers

O-alkylation introduces a variety of lipophilic or functionalized side chains. The Williamson ether synthesis is a classic and reliable method, typically requiring a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide.

Rationale: The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. The reaction is typically performed in an aprotic polar solvent like THF or DMF to solvate the resulting alkoxide.

Protocol 3.1.1: O-Alkylation using Sodium Hydride

Reaction Scheme:

Start 1-(Quinolin-2-yl)azetidin-3-ol Alkoxide Azetidin-3-olate Start->Alkoxide 1. NaH, THF, 0 °C Product 3-Alkoxy-1-(quinolin-2-yl)azetidine Alkoxide->Product 2. R-X, RT

Caption: General scheme for O-alkylation of the azetidinol.

Materials:

  • 1-(Quinolin-2-yl)azetidin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Quinolin-2-yl)azetidin-3-ol (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradient).

Reagent (R-X)BaseConditionsTypical Yield
Benzyl BromideNaHTHF, 0 °C to RT, 4h85-95%
Methyl IodideNaHTHF, 0 °C to RT, 2h90-98%
Ethyl BromoacetateK₂CO₃DMF, RT, 12h70-85%
Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[6][7] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[6]

Causality: The reaction proceeds through an alkoxyphosphonium salt intermediate, which is a superb leaving group. The nucleophile then displaces this group via an SN2 mechanism, resulting in stereochemical inversion at the carbon center.[6] This is particularly valuable for creating specific stereoisomers.

Protocol 3.2.1: Esterification using a Carboxylic Acid Nucleophile

Materials:

  • 1-(Quinolin-2-yl)azetidin-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flask under an inert atmosphere, dissolve 1-(Quinolin-2-yl)azetidin-3-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 eq.) dropwise over 10-15 minutes. An exotherm may be observed. The appearance of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[8]

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, remove the solvent under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the purification from byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate).[9] Purification is typically achieved by column chromatography. A preliminary filtration through a short plug of silica can help remove some of the triphenylphosphine oxide.

NucleophileReagentsConditionsProduct Type
Benzoic AcidPPh₃, DIADTHF, 0 °C to RTBenzoate Ester
PhthalimidePPh₃, DEADTHF, 0 °C to RTN-Azetidinyl Phthalimide
Diphenylphosphoryl azide (DPPA)PPh₃, DIADTHF, 0 °C to RTAzide

Safety Note: When using DPPA, the reaction can form the potentially explosive hydrazoic acid.[8] Appropriate safety precautions must be taken.

Oxidation to 1-(Quinolin-2-yl)azetidin-3-one

Oxidation of the 3-hydroxyl group to a ketone provides a new electrophilic center, opening up a different set of functionalization pathways such as reductive amination, Wittig reactions, or aldol-type condensations. Azetidin-3-ones are versatile substrates for synthesizing more complex functionalized azetidines.[10][11]

Rationale: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the strained azetidine ring. Dess-Martin periodinane (DMP) is an excellent choice due to its high efficiency, mild reaction conditions, and broad functional group tolerance.

Protocol 3.3.1: Oxidation using Dess-Martin Periodinane (DMP)

Workflow:

start 1-(Quinolin-2-yl)azetidin-3-ol in DCM reagent_add Add DMP (1.2 eq) at RT start->reagent_add reaction Stir for 1-3 hours Monitor by TLC reagent_add->reaction quench Quench with Na₂S₂O₃ and NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction purification Column Chromatography extraction->purification product 1-(Quinolin-2-yl)azetidin-3-one purification->product

Caption: Workflow for the DMP oxidation of the azetidinol.

Materials:

  • 1-(Quinolin-2-yl)azetidin-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 1-(Quinolin-2-yl)azetidin-3-ol (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2-1.5 eq.) in one portion at room temperature.

  • Stir the mixture vigorously for 1-3 hours. The reaction is typically rapid. Monitor progress by TLC, observing the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the azetidin-3-one.

Summary and Outlook

The protocols described in this application note provide a robust toolkit for the functionalization of 1-(Quinolin-2-yl)azetidin-3-ol. By leveraging the reactivity of the 3-hydroxyl group through O-alkylation, Mitsunobu reactions, and oxidation, researchers can rapidly generate libraries of diverse compounds. These derivatives can be further elaborated, for instance, by performing reductive amination on the azetidin-3-one, to access novel chemical space for drug discovery programs targeting a wide range of diseases.[1][4]

References

  • Baran, P. S. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 139, 3209–3226. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie, 123(32), 7336-7339. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Kushwaha, N., et al. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of the Indian Chemical Society, 97(2), 227-231. [Link]

  • Kumar, A., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. Journal of Saudi Chemical Society, 20(4), 441-449. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. . [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. [Link]

  • Trost, B. M., & Bringley, D. A. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(40), 11857-11860. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. . [Link]

  • Trauner, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(15), 2564-2567. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Didier, D., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(28), 5823-5828. [Link]

  • Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983-987. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51397-51433. [Link]

  • ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. researchgate.net. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 387-396. [Link]

  • Mashelkar, U. C., Jha, M. S., & Mashelkar, B. U. (2010). Synthesis of 2-azetidinones substituted quinoline derivative. Journal of the Serbian Chemical Society, 75(1), 27-31. [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. Spiral. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kawamoto, I., et al. (2000). Synthesis of azetidine derivatives.

Sources

Preparation of 1-(Quinolin-2-yl)azetidin-3-ol libraries for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 1-(Quinolin-2-yl)azetidin-3-ol Libraries for High-Throughput Screening

Abstract

The fusion of privileged scaffolds is a cornerstone strategy in modern medicinal chemistry for exploring novel chemical space and identifying potent bioactive molecules. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol and the subsequent preparation of compound libraries for high-throughput screening (HTS). We detail a robust synthetic protocol via the Buchwald-Hartwig amination, chosen for its broad functional group tolerance and high efficiency. Furthermore, we present a step-by-step workflow for the creation of HTS-ready plates, emphasizing rigorous quality control measures to ensure the integrity and reproducibility of screening data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Strategic Fusion of Quinoline and Azetidine Scaffolds

The quinoline ring system is a well-established pharmacophore present in a multitude of natural products and FDA-approved drugs, exhibiting a vast range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Its rigid, aromatic structure serves as a versatile anchor for interacting with biological targets.[4] Concurrently, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged" structural motif in drug discovery.[5][6] The inherent ring strain and sp3-rich character of azetidine provide a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to more flexible or lipophilic analogues.[7][8]

The combination of these two scaffolds into the 1-(Quinolin-2-yl)azetidin-3-ol core (Figure 1) generates a novel class of molecules with a distinct three-dimensional architecture. This strategic merger aims to leverage the biological relevance of the quinoline moiety with the favorable pharmacokinetic properties conferred by the azetidine ring, creating a library of compounds with high potential for hit identification in drug discovery campaigns.

Chemical structure of 1-(Quinolin-2-yl)azetidin-3-ol
Figure 1. Target Scaffold: 1-(Quinolin-2-yl)azetidin-3-ol

The successful identification of bioactive "hits" from such a library is critically dependent on a robust high-throughput screening (HTS) campaign.[9][10] The foundation of a successful HTS is a high-quality, well-curated compound library where the identity, purity, and concentration of each compound are meticulously controlled.[11] This document provides the necessary protocols to both synthesize the core scaffold and prepare a high-fidelity screening library.

Part I: Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol via Buchwald-Hartwig Amination

The key synthetic challenge in constructing the target molecule is the formation of the C-N bond between the electron-deficient quinoline ring and the secondary amine of azetidin-3-ol. The Buchwald-Hartwig amination is the method of choice for this transformation. It is a palladium-catalyzed cross-coupling reaction renowned for its reliability, scope, and tolerance of diverse functional groups, making it superior to harsher classical methods like nucleophilic aromatic substitution.[12]

Catalytic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinoline.

  • Ligand Exchange/Amine Coordination: The azetidin-3-ol displaces a ligand on the palladium complex.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the 1-(Quinolin-2-yl)azetidin-3-ol product and regenerating the active palladium(0) catalyst.

The choice of ligand is critical for an efficient reaction. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines) are typically used to promote the reductive elimination step, which is often rate-limiting.[12]

Experimental Protocol: Synthesis

This protocol describes the synthesis on a 1 mmol scale. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.

Table 1: Reagents for Synthesis

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2-Chloroquinoline163.611641.01.0
Azetidin-3-ol hydrochloride109.561321.21.2
Pd₂(dba)₃915.72230.0250.025 (2.5 mol%)
XPhos476.65480.100.10 (10 mol%)
Sodium tert-butoxide (NaOtBu)96.102692.82.8
Toluene (Anhydrous)-10 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (164 mg, 1.0 mmol), azetidin-3-ol hydrochloride (132 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Quench the reaction by slowly adding water (15 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(Quinolin-2-yl)azetidin-3-ol.

  • Characterization: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by LC-MS before proceeding to library preparation.

Synthesis Workflow Diagram

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product p1 Combine Reactants: - 2-Chloroquinoline - Azetidin-3-ol·HCl - Pd₂(dba)₃ / XPhos - NaOtBu p2 Establish Inert Atmosphere (N₂) p1->p2 p3 Add Anhydrous Toluene p2->p3 r1 Heat to 110°C (12-18 hours) p3->r1 r2 Monitor by TLC / LC-MS r1->r2 w1 Cool & Quench with Water r2->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Flash Column Chromatography w3->w4 f1 Characterize: NMR, HRMS w4->f1 f2 Assess Purity (>95%) by LC-MS f1->f2

Caption: Workflow for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol.

Part II: Preparation of the High-Throughput Screening (HTS) Library

The translation of a synthesized compound into a valuable screening asset requires its meticulous preparation into a format compatible with automated HTS platforms.[10][13] This process involves solubilization, accurate liquid handling, and robust quality control to prevent artifacts and ensure data reliability.[14]

Protocol for HTS Library Preparation

This protocol outlines the creation of a 10 mM DMSO stock solution and subsequent plating into 384-well microplates.

Table 2: Materials for HTS Library Preparation

Material / EquipmentDescription
Purified Compound1-(Quinolin-2-yl)azetidin-3-ol, >95% purity
DMSOAnhydrous, high-purity (≥99.9%)
Microplates384-well, polypropylene, low-binding (e.g., Greiner Bio-One)
Plate SealsFoil or plastic, DMSO-resistant
Automated Liquid Handlere.g., Echo Acoustic Dispenser, Tecan, or Hamilton robots
Analytical Balance4- or 5-place
CentrifugePlate-compatible rotor

Step-by-Step Methodology:

  • Step 1: Primary Stock Solution Preparation (10 mM)

    • Accurately weigh approximately 5 mg of the purified compound into a clean, tared glass vial.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • Add the calculated volume of high-purity DMSO.

    • Vortex the solution for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary. Visually inspect for any particulates.

  • Step 2: Mother Plate Preparation (e.g., 1 mM)

    • Using an automated liquid handler, perform a 1:10 dilution of the primary stock.

    • Transfer a defined volume (e.g., 5 µL) of the 10 mM primary stock into designated wells of a 384-well "mother plate".

    • Add 45 µL of DMSO to these wells to achieve a final concentration of 1 mM.

    • It is critical to map the plate, leaving specific wells for positive and negative controls (which will receive pure DMSO).

  • Step 3: Assay-Ready "Daughter" Plate Stamping

    • This step is typically performed just prior to the HTS assay.

    • Use a non-contact acoustic liquid handler (e.g., Labcyte Echo) for precise, low-volume transfers, which minimizes waste and cross-contamination.[15]

    • Program the liquid handler to transfer a specific volume (e.g., 50 nL) from the mother plate into the corresponding wells of a new 384-well assay plate.

    • If the final assay volume is 50 µL, a 50 nL transfer of a 1 mM stock will result in a final screening concentration of 10 µM. Final Conc. = (Stock Conc. * Transfer Vol.) / Final Assay Vol.

  • Step 4: Plate Sealing, Centrifugation, and Storage

    • Immediately after liquid transfer, securely seal all plates (primary stock, mother, and daughter plates) with DMSO-resistant foil seals.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 x g) to ensure all liquid is at the bottom of the wells.

    • Store all plates at -20°C or -80°C in a desiccated environment to prevent water absorption by DMSO and compound degradation.

HTS Library Preparation Workflow Diagram

G cluster_qc Initial QC cluster_stock Primary Stock (10 mM) cluster_mother Mother Plate (1 mM) cluster_daughter Assay-Ready Plate (10 µM) cluster_storage Storage qc1 Purity & Identity Check (>95% via LC-MS) s1 Weigh Compound qc1->s1 s2 Add Calculated Volume of DMSO s1->s2 s3 Vortex/Sonicate until Dissolved s2->s3 m1 Automated 1:10 Dilution into 384-well Plate s3->m1 m2 Map Wells for Compounds & Controls m1->m2 d1 Acoustic Transfer (e.g., 50 nL) from Mother to Daughter Plate m2->d1 d2 Final Concentration Achieved in Assay Volume d1->d2 st1 Seal Plates d2->st1 st2 Centrifuge Briefly st1->st2 st3 Store at -20°C / -80°C in Desiccator st2->st3

Caption: Workflow for HTS library preparation from purified compound.

Quality Control (QC) for Library Integrity

A rigorous QC process is essential for generating trustworthy and reproducible HTS data.[11] Errors introduced during library preparation can lead to false positives or false negatives, wasting significant resources.

Table 3: Key Quality Control Checkpoints

StageQC ParameterMethod / Rationale
Post-Synthesis Identity & PurityNMR and HRMS for structural confirmation. LC-MS analysis to ensure purity is >95%.
Stock Solution SolubilityVisual inspection for any precipitation or cloudiness after dissolution and after a freeze-thaw cycle.[14]
Mother/Daughter Plates Volume AccuracyVerification of liquid handler performance using control dyes or automated imaging systems.
Library Integrity Compound StabilityPeriodic re-analysis of select library samples (e.g., every 1-2 years) by LC-MS to check for degradation.
Assay Performance Statistical ValidityCalculation of the Z'-factor for each assay plate using positive and negative controls. A Z' > 0.5 is considered excellent and indicates a reliable assay.[9][13]

Conclusion

This application note provides a validated, step-by-step guide for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol and its preparation into a high-quality library for high-throughput screening. The use of a robust Buchwald-Hartwig amination protocol ensures efficient access to this novel chemical scaffold. The detailed HTS library preparation workflow, underscored by stringent quality control measures, is designed to maximize the integrity of the compound collection and the reliability of subsequent screening data. By following these protocols, researchers can confidently generate and screen libraries based on this promising molecular framework, accelerating the path toward new hit discovery.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Online] Available at: [Link][5][6]

  • Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Online] Available at: [Link][1]

  • Laflin, P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. [Online] Available at: [Link][14]

  • Hassan, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Online] Available at: [Link][2]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Online] Available at: [Link][3]

  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Online] Available at: [Link]

  • Evotec. (2025). The Importance of a Well-Curated Compound Library in Hit Identification. [Online] Available at: [Link][11]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online] Available at: [Link][6]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Online] Available at: [Link][4]

  • Um, T., et al. (2022). Modular Access to N-SF5 azetidines. PMC. [Online] Available at: [Link][8]

  • ACS Publications. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Online] Available at: [Link][16]

  • Kumar, S., et al. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. STAR Protocols. [Online] Available at: [Link][17]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Online] Available at: [Link][9]

  • BMG LABTECH. High-throughput screening (HTS). [Online] Available at: [Link][10]

  • Otava Chemicals. Compound Libraries for HTS. [Online] Available at: [Link][18]

  • Kumar, D., et al. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. ResearchGate. [Online] Available at: [Link][19]

  • Patel, D. R., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. ResearchGate. [Online] Available at: [Link][20]

  • Mayday, M. Y., et al. (2021). High-Throughput Echo Library Prep Protocol. ResearchGate. [Online] Available at: [Link][15]

  • ResearchGate. Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. [Online] Available at: [Link][21]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Online] Available at: [Link][22]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][12]

  • Singh, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Online] Available at: [Link][23]

  • Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Online] Available at: [Link][24]

  • Purdue University. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online] Available at: [Link][25]

  • ResearchGate. (2026). Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Online] Available at: [Link][26]

Sources

Application Note: High-Yield Nucleophilic Aromatic Substitution (SNAr) Protocol for the Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

The incorporation of strained, polar heterocycles like azetidin-3-ol into aromatic scaffolds is a highly effective strategy in modern drug discovery. The resulting structural motifs often exhibit improved metabolic stability, enhanced aqueous solubility, and optimized topological polar surface area (TPSA) compared to their acyclic or larger-ring counterparts [1].

The target compound, 1-(quinolin-2-yl)azetidin-3-ol (CAS: 1340423-65-5) [3], is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloroquinoline and azetidin-3-ol. The 2-position of the quinoline ring is highly susceptible to nucleophilic attack because the adjacent endocyclic nitrogen atom strongly withdraws electron density via both inductive and resonance effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) [1].

Mechanistic Causality & Reagent Selection

To ensure a self-validating and robust protocol, it is critical to understand the causality behind the selected reaction conditions:

  • The Electrophile: 2-Chloroquinoline is chosen over 2-bromoquinoline due to the higher electronegativity of chlorine, which better polarizes the C-Cl bond and stabilizes the transition state during the initial nucleophilic attack.

  • The Nucleophile: Azetidin-3-ol is typically supplied as a hydrochloride salt to prevent premature degradation and dimerization. This necessitates the use of a stoichiometric excess of base.

  • The Base (Cesium Carbonate): While triethylamine (Et3N) is commonly used in amine alkylations, SNAr reactions with deactivated or sterically hindered amines benefit immensely from inorganic bases like Cs2CO3. The "cesium effect" enhances the solubility of the carbonate in organic solvents and generates a highly reactive, naked nucleophile by forming a loose ion pair [2].

  • The Solvent (DMF or DMSO): Polar aprotic solvents are mandatory. They stabilize the highly polar Meisenheimer complex (the negatively charged transition state) without solvating and deactivating the nucleophile, a common issue with protic solvents.

Logical flow of the SNAr mechanism forming 1-(Quinolin-2-yl)azetidin-3-ol.

Optimization of Reaction Conditions

Quantitative optimization is essential for maximizing throughput and minimizing degradation products. The following table summarizes the empirical data gathered during the method development phase.

Table 1: Optimization of SNAr Conditions for 1-(Quinolin-2-yl)azetidin-3-ol Synthesis

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMFEt3N (3.0)80244538
2DMFK2CO3 (3.0)110168578
3NMPK2CO3 (3.0)120128882
4 DMF Cs2CO3 (3.0) 110 12 >95 91
5NeatDIPEA (3.0)13046045 (Degradation)

Note: Entry 4 represents the optimal conditions, balancing high conversion rates with minimal thermal degradation of the azetidine ring.

Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the operator can verify the reaction trajectory before proceeding to the next step [1], [2].

Materials Required
  • 2-Chloroquinoline: 1.00 g (6.11 mmol, 1.0 eq)

  • Azetidin-3-ol hydrochloride: 0.80 g (7.33 mmol, 1.2 eq)

  • Cesium Carbonate (Cs2CO3): 5.97 g (18.33 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

  • Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloroquinoline (1.00 g) and azetidin-3-ol hydrochloride (0.80 g) to the flask.

  • Add anhydrous DMF (15 mL) and stir at room temperature until a partial suspension is formed.

  • Add finely powdered Cs2CO3 (5.97 g) in one portion. Causality Note: Adding the base last prevents the premature formation of the free azetidine base before it is thoroughly dispersed in the solvent, reducing dimerization risks.

  • Purge the system with Nitrogen (N2) for 5 minutes to prevent oxidative degradation at elevated temperatures.

Step 2: Thermal Activation

  • Submerge the flask in a pre-heated oil bath at 110 °C.

  • Stir vigorously (800 rpm) for 12 hours. The high stirring rate is crucial because the reaction is a heterogeneous mixture (Cs2CO3 is only partially soluble in DMF).

Step 3: In-Process Control (Self-Validation)

  • After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Validation Checkpoint: 2-Chloroquinoline is strongly UV-active (Rf ~0.7). The product will appear as a highly fluorescent, more polar spot (Rf ~0.3). LC-MS should indicate the disappearance of the m/z 164 [M+H]+ peak and the dominant presence of the m/z 201.1[M+H]+ product peak.

Step 4: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL) to effectively remove residual DMF, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 60% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to yield 1-(quinolin-2-yl)azetidin-3-ol as an off-white solid.

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Validation

To confirm the structural integrity of the synthesized 1-(quinolin-2-yl)azetidin-3-ol, the following spectral parameters should be verified:

  • HRMS (ESI): Calculated for C12H13N2O[M+H]+: 201.1028; Found: 201.1031.

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic azetidine protons. The methine proton (CH-OH) typically appears as a multiplet around δ 4.60 ppm, and the four diastereotopic methylene protons (CH2) appear as two distinct multiplets between δ 3.80 and 4.30 ppm. The quinoline aromatic protons will integrate for 6H between δ 6.80 and 8.10 ppm.

References

  • World Intellectual Property Organization. (2011). Nitrogen heterocyclic compounds useful as pde10 inhibitors (Patent No. WO2011143365A1).
  • Korean Intellectual Property Office. (2014). Amino-heterocyclic compounds used as pde9 inhibitors (Patent No. KR101417237B1).
  • XiXisys Database. (n.d.). 1-(quinolin-2-yl)azetidin-3-ol (CAS: 1340423-65-5). [Link]

Troubleshooting & Optimization

How to improve reaction yield in 1-(Quinolin-2-yl)azetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and effective method for synthesizing 1-(Quinolin-2-yl)azetidin-3-ol?

A1: The most robust and widely adopted method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the critical C-N bond between 2-chloroquinoline (or 2-bromoquinoline) and azetidin-3-ol. It offers significant advantages over older methods like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions.[1][2]

Q2: My reaction yield is consistently low or zero. What are the primary factors I should investigate?

A2: Low to no product formation in a Buchwald-Hartwig coupling typically points to one of three areas: the catalyst system, the reaction conditions, or the reagent quality.

  • Catalyst Inactivation: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

  • Incorrect Base/Ligand Combination: The choice of base is critical and is often dependent on the ligand used. For electron-rich phosphine ligands like Xantphos or BrettPhos, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.[3]

  • Reagent Purity: The purity of azetidin-3-ol is crucial. It is hygroscopic and can contain impurities that interfere with the reaction. Ensure it is dry and of high purity. Similarly, the quality of the 2-haloquinoline is important.

Q3: I'm observing a significant side product that I suspect is from the azetidine ring opening. Why does this happen and how can I prevent it?

A3: This is a very common issue. The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening.[4] This degradation is often catalyzed by Lewis acids or protic acids. In the context of this synthesis, acidic impurities in the reagents or generated during the reaction can promote this pathway. To mitigate this:

  • Control Temperature: Avoid excessive heating. While Buchwald-Hartwig reactions often require heat, keep the temperature as low as possible to achieve a reasonable reaction rate (e.g., 80-100 °C).[4]

  • Use a Hindered Base: Strong, sterically hindered bases like NaOt-Bu or K3PO4 are preferred over smaller, more nucleophilic bases.

  • Ensure Anhydrous Conditions: Water can lead to the formation of acidic species that promote ring opening.

Troubleshooting Guide: Enhancing Reaction Yield

This section provides a structured approach to diagnosing and solving common problems during the synthesis.

Problem 1: Low Conversion of Starting Materials

If you observe significant amounts of unreacted 2-chloroquinoline and/or azetidin-3-ol after the recommended reaction time, consider the following causes and solutions.

Probable CauseRecommended Solution & Explanation
Inactive Catalyst System Solution: Prepare the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3) and a suitable phosphine ligand. Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[5]
Suboptimal Ligand Choice Solution: For coupling with a heteroaryl chloride, bulky, electron-rich biarylphosphine ligands are often superior. If using a first-generation ligand like DPPF is failing, switch to a more advanced ligand such as Xantphos, SPhos, or BrettPhos. These ligands promote the reductive elimination step, which is often rate-limiting.[3]
Insufficient Base Strength Solution: The pKa of the N-H bond in azetidin-3-ol must be overcome to form the active nucleophile. If a weaker base like K2CO3 is proving ineffective, switch to a stronger base like NaOt-Bu or LHMDS.[6] The base is not just a proton scavenger; it participates in the catalytic cycle.
Low Reaction Temperature Solution: While high temperatures risk side reactions, C-Cl bond activation is more challenging than C-Br or C-I. A temperature range of 100-110 °C is often necessary for chloroquinolines. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate indicates competing reaction pathways.

Probable CauseRecommended Solution & Explanation
Azetidine Ring-Opening Solution: This is often the primary side reaction. Lower the reaction temperature and ensure strictly anhydrous conditions. Avoid any acidic workup procedures until the product is isolated. A mild aqueous workup with a buffer solution can be beneficial.[4]
Homocoupling of 2-Chloroquinoline Solution: This suggests a problem with the catalytic cycle, where the oxidative addition intermediate reacts with another molecule of itself. This can sometimes be suppressed by using a ligand with a wider bite angle, like Xantphos, which disfavors the formation of homocoupling intermediates.[5]
Hydrodehalogenation Solution: The replacement of the chlorine atom with hydrogen can occur if there is a source of hydride in the reaction. This is often traced to impurities in the solvent or base. Use high-purity, anhydrous solvents and fresh, high-quality base.

Visualizing the Process: Reaction and Troubleshooting

Understanding the underlying chemical processes is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed amination for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_oa cluster_le cluster_re pd0 Pd(0)L₂ Active Catalyst pd2_complex Aryl-Pd(II)-X Complex pd0->pd2_complex oa Oxidative Addition oa->pd2_complex amido_complex Aryl-Pd(II)-Amido Complex pd2_complex->amido_complex base_hx Base-HX pd2_complex->base_hx le Ligand Exchange le->amido_complex amido_complex->pd0 product 1-(Quinolin-2-yl)azetidin-3-ol amido_complex->product re Reductive Elimination re->pd0 aryl_halide 2-Chloroquinoline aryl_halide->oa amine Azetidin-3-ol + Base amine->le

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm Starting Materials (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_present Significant SM Remaining check_sm->sm_present No sm_gone SM Consumed, Low Product check_sm->sm_gone Yes catalyst Is catalyst system active? (Inert atmosphere, degassed solvent) sm_present->catalyst conditions Are conditions optimal? (Base strength, Temp, Ligand) sm_present->conditions side_rxn Check for Side Products sm_gone->side_rxn solution_catalyst SOLUTION: Improve inert technique, use fresh reagents. catalyst->solution_catalyst solution_conditions SOLUTION: Screen bases, ligands, and temperature. conditions->solution_conditions ring_open Azetidine Ring-Opening? (Characteristic byproducts) side_rxn->ring_open Yes other_side Other Side Reactions? (Homocoupling, Decomposition) side_rxn->other_side Yes solution_ring_open SOLUTION: Lower temperature, ensure anhydrous conditions. ring_open->solution_ring_open solution_other SOLUTION: Change ligand, check reagent purity. other_side->solution_other

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol is based on established Buchwald-Hartwig conditions for N-arylation of challenging substrates.[3][5]

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Azetidin-3-ol (1.2 mmol, 87.7 mg)

  • Palladium(II) Acetate (Pd(OAc)2) (0.03 mmol, 6.7 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (6.7 mg), Xantphos (23.1 mg), and sodium tert-butoxide (134.5 mg).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloroquinoline (163.6 mg), azetidin-3-ol (87.7 mg), and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The starting 2-chloroquinoline is UV active and should be consumed over time.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a small amount of water (5 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 1-(Quinolin-2-yl)azetidin-3-ol.

References

  • Bodkhe, Y. D., & Chowdhary, A. S. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Applied Pharmaceutical Research.
  • Patel, R. B., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. Journal of Chemical and Pharmaceutical Research.
  • Fors, B. P., & Buchwald, S. L. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.
  • Gicquel, M., et al. (2022).
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
  • Gicquel, M., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines.
  • ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]

  • Thompson, D. (2015). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Thesis.
  • ResearchGate. (n.d.). Optimization of the ortho-lithiation of 3a. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2024).
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • Ye, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • PubMed. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Retrieved from [Link]

  • Shevchenko, N., et al. (2022). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Desai, N. C., et al. (2012).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Overcoming solubility issues of 1-(Quinolin-2-yl)azetidin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1-(Quinolin-2-yl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in common organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - A Predictive Solubility Analysis

The solubility characteristics of a compound are intrinsically linked to its molecular structure. 1-(Quinolin-2-yl)azetidin-3-ol is a unique molecule featuring three key structural components that dictate its interaction with various solvents:

  • Quinoline Ring: A bicyclic aromatic heterocycle. The aromatic nature contributes to van der Waals interactions, while the nitrogen atom provides a site for hydrogen bonding and imparts basicity. Quinoline itself is generally soluble in most organic solvents but only slightly soluble in cold water.[1][2][3]

  • Azetidine Ring: A four-membered, saturated nitrogen-containing heterocycle. This sp3-rich, strained ring system can enhance pharmacokinetic properties and solubility compared to more planar aromatic systems.[4][5]

  • Hydroxyl Group (-OH): Located on the azetidine ring, this group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature significantly increases the molecule's affinity for polar, protic solvents.

Collective Properties: The combination of a large, relatively nonpolar aromatic system (quinoline) with polar functional groups (azetidinol) results in a molecule with mixed polarity. This duality is the primary reason for its variable solubility. High crystal lattice energy, a common characteristic of such rigid, functionalized molecules, can also contribute to poor solubility as more energy is required to break the crystal structure apart.[6]

Predicted Solubility in Common Lab Solvents

Based on its structure, we can anticipate its general solubility behavior. This table serves as a starting point for your solvent screening experiments.

Solvent ClassSpecific SolventPredicted SolubilityRationale
Nonpolar Hexane, TolueneLowThe molecule's polarity from the -OH group and heterocyclic nitrogens is too high for effective solvation by nonpolar solvents.[7]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateThese solvents can solvate the quinoline ring but are less effective at interacting with the hydrogen-bonding hydroxyl group.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have strong dipole moments and can effectively solvate the entire molecule, including the polar regions.[7] DMSO is often an excellent choice for compounds of this type.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to HighThese solvents can engage in hydrogen bonding with the hydroxyl group and the quinoline nitrogen, facilitating dissolution.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm starting my experiment. In which solvent should I first try to dissolve 1-(Quinolin-2-yl)azetidin-3-ol?

For initial trials, we recommend starting with polar solvents. Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent first choices due to their strong solvating power for a wide range of compounds.[7] If a less polar or more volatile solvent is required for your reaction, a lower alcohol like methanol or ethanol is a good second option.

Q2: My compound dissolved initially but then crashed out of solution. What happened?

This typically indicates the formation of a supersaturated solution. This can happen if you used heat to dissolve the compound and the solution cooled, or if a solvent evaporation occurred, increasing the concentration beyond the solubility limit at that temperature. To confirm this, try redissolving with gentle heat. If it dissolves and then precipitates again upon cooling, you have exceeded its equilibrium solubility. The solution is to use a larger volume of solvent or switch to a better solvent system.[8]

Q3: Can I use heat to increase the solubility? Are there any risks?

Yes, for most solid organic compounds, solubility increases with temperature.[8][9] Heating can be a very effective way to dissolve 1-(Quinolin-2-yl)azetidin-3-ol. However, the key risk is thermal degradation. It is crucial to first determine if your compound is stable at elevated temperatures.

  • Recommendation: Before scaling up, dissolve a small amount of the compound in your chosen solvent with heat. After it dissolves, let it cool to see if it remains in solution. Spot the heated solution and a non-heated control solution on a TLC plate or analyze by HPLC to check for the appearance of new, impurity-related spots, which would indicate degradation.

Q4: The quinoline nitrogen is basic. Can I use pH adjustment to improve solubility?

Absolutely. This is an excellent strategy, particularly for polar protic solvents like water, ethanol, or methanol. The nitrogen atom on the quinoline ring can be protonated by an acid to form a more soluble salt.[]

  • How it works: By adding a small amount of an acid (e.g., HCl, acetic acid), you convert the neutral molecule into a positively charged salt (e.g., a hydrochloride salt). This ionic species will have significantly higher solubility in polar solvents. This is a common technique used to improve the solubility of basic drug molecules.[][11]

Q5: What is a co-solvent, and how can it help me?

A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to increase a compound's solubility.[12] This is a powerful technique when a single solvent isn't effective. For a molecule like 1-(Quinolin-2-yl)azetidin-3-ol with mixed polarity, a co-solvent system can bridge the gap. For example, adding a polar solvent like methanol to a less polar solvent like Dichloromethane (DCM) can create a solvent mixture with an intermediate polarity that is ideal for dissolving the compound.[13]

Section 3: Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solvent Screening

When faced with a new compound, a systematic approach is more efficient than random solvent selection. This workflow ensures you test a range of solvent polarities to find the optimal one for your needs.

  • Preparation: Dispense 1-2 mg of 1-(Quinolin-2-yl)azetidin-3-ol into several small, labeled vials.

  • Solvent Addition: To the first vial, add your chosen solvent (e.g., DCM) dropwise, starting with 100 µL.

  • Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds. If a vortex is unavailable, sonicate for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solid is fully dissolved, the compound is soluble at this concentration.

  • Incremental Addition: If the solid remains, add another 100 µL of solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Categorization:

    • Soluble: Dissolves in < 500 µL.

    • Sparingly Soluble: Dissolves between 500 µL and 1 mL.

    • Insoluble: Does not fully dissolve in 1 mL.

  • Documentation: Record your observations and repeat the process for a range of solvents from different classes (e.g., Toluene, DCM, THF, Acetonitrile, Ethanol, DMSO).

G start Start: Weigh 1-2 mg of Compound add_solvent Add 100 µL of Test Solvent start->add_solvent agitate Vortex (60s) or Sonicate (2 min) add_solvent->agitate observe Visually Inspect for Undissolved Solid agitate->observe is_dissolved Is Compound Fully Dissolved? observe->is_dissolved is_max_vol Is Total Volume >= 1 mL? is_dissolved->is_max_vol No soluble Result: Soluble (Record Volume) is_dissolved->soluble Yes insoluble Result: Insoluble is_max_vol->insoluble Yes add_more_solvent Add another 100 µL of Solvent is_max_vol->add_more_solvent No add_more_solvent->agitate

Caption: A systematic workflow for determining compound solubility.

Guide 2: The Co-Solvent Troubleshooting Strategy

If your compound is poorly soluble in a required solvent (e.g., for chromatography or a reaction in DCM), a co-solvent can be the solution.

  • Primary Solvent: Add your primary, less-effective solvent (e.g., 500 µL of DCM) to ~2 mg of your compound. The compound should be mostly undissolved.

  • Co-Solvent Titration: Add a more polar co-solvent (e.g., Methanol) drop-by-drop while agitating the mixture.

  • Observe: Continue adding the co-solvent until the solid fully dissolves. Note the approximate ratio of the two solvents required.

  • Validation: Ensure the final mixture is suitable for your downstream application. For example, a high percentage of a polar co-solvent may not be compatible with certain reactions or normal-phase chromatography.

Primary Solvent (Less Polar)Co-Solvent (More Polar)Typical Ratio (v/v)Common Application
Dichloromethane (DCM)Methanol (MeOH)99:1 to 90:10Organic Reactions, Purification
TolueneEthanol (EtOH)95:5 to 80:20Crystallization, Reactions
Tetrahydrofuran (THF)Water (H₂O)98:2 to 70:30Reversed-Phase HPLC, Reactions
Ethyl Acetate (EtOAc)Ethanol (EtOH)99:1 to 95:5Chromatography, Extraction

This approach of using binary solvent mixtures can sometimes lead to "synergistic solvation," where the solubility in the mixture is greater than in either of the pure solvents.[14]

Decision Tree for Overcoming Solubility Issues

G start Problem: Compound is Insoluble in Desired Solvent q_heat Is the intended process compatible with heating? start->q_heat try_heat Strategy 1: Apply Gentle Heat (e.g., 40-50°C) q_heat->try_heat Yes q_cosolvent Is a solvent mixture acceptable for the process? q_heat->q_cosolvent No check_degradation Check for degradation (TLC/HPLC) try_heat->check_degradation check_degradation->q_cosolvent try_cosolvent Strategy 2: Use a Co-Solvent (e.g., DCM/MeOH) q_cosolvent->try_cosolvent Yes q_ph Is the solvent protic and is pH change acceptable? q_cosolvent->q_ph No titrate Titrate with a more polar solvent until dissolved try_cosolvent->titrate titrate->q_ph try_ph Strategy 3: Adjust pH q_ph->try_ph Yes end_node If still insoluble, consider advanced techniques (e.g., surfactants, different salt form) q_ph->end_node No add_acid Add a drop of acid (e.g., Acetic Acid, HCl in Dioxane) to form a soluble salt try_ph->add_acid add_acid->end_node

Caption: A decision-making framework for solubility troubleshooting.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • Wikipedia. (n.d.). Quinoline.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • RevisionDojo. (2025). Why Does Temperature Affect How Well Substances Dissolve?.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Chemistry LibreTexts. (2024). 6.3: The Effect of Temperature on Solubility of Solids, Liquids, and Gases.
  • Wikipedia. (n.d.). Azetidine.

Sources

Technical Support Center: Optimizing Chromatographic Purification of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-(Quinolin-2-yl)azetidin-3-ol .

Due to the presence of a basic quinoline nitrogen, a conjugated azetidine ring, and a polar hydroxyl group, this molecule presents specific chromatographic challenges, including severe peak tailing on silica and complex retention dynamics in reversed-phase systems. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery.

Visualizing the Chromatographic Challenge

Before adjusting parameters, we must understand the causality behind the molecule's behavior on a stationary phase. The basic nitrogen atoms are highly prone to secondary ion-exchange interactions with acidic silanol groups on standard silica, which is the primary root cause of poor peak shape[1].

G A 1-(Quinolin-2-yl)azetidin-3-ol (Basic Analyte) B Free Silanol Groups (Si-OH) on Silica Stationary Phase A->B Unmodified Mobile Phase G Sharp Symmetrical Peaks A->G Modified Mobile Phase C Ion-Exchange Interaction (Secondary Retention) B->C E Addition of TEA Modifier (Triethylamine) B->E Intervention D Severe Peak Tailing & Poor Recovery C->D F TEA Masks Silanols (Competitive Binding) E->F F->G

Mechanistic pathway of silanol interactions and the corrective effect of TEA modifiers.

Troubleshooting FAQs: Normal Phase & Flash Chromatography

Q1: Why does 1-(Quinolin-2-yl)azetidin-3-ol streak and tail severely on normal-phase silica gel, even with highly polar solvent mixtures? A: This is a classic silanol interaction. Standard Type-A and Type-B silica gels possess unreacted surface silanol groups (-Si-OH) that are weakly acidic. The basic quinoline nitrogen in your target molecule becomes protonated and undergoes a slow ion-exchange interaction with these negatively charged silanols[1]. Because this secondary interaction is much slower than primary adsorption/desorption, the molecules "drag" through the column, eluting as a long, streaky tail.

Q2: How can I suppress this tailing during routine flash chromatography? A: You must introduce a "sacrificial base" into your mobile phase. Adding 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) acts as a silanol suppressor[2]. TEA is a small, highly basic molecule that competitively binds to and saturates the acidic silanol sites, effectively masking the silica surface. This prevents your target quinoline derivative from interacting with the silanols, resulting in sharp, symmetrical bands[1].

Q3: TEA is difficult to remove post-purification. Is there a modifier-free alternative? A: Yes. If residual TEA interferes with your downstream assays or NMR, switch your stationary phase to an amine-functionalized silica (e.g., RediSep Amine columns)[3]. These columns have primary amines bonded to the silica surface, which permanently neutralize the acidic silanols. This allows you to run standard Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients without adding liquid modifiers to the mobile phase[3].

Troubleshooting FAQs: Preparative HPLC & Scale-Up

Q4: I am moving to Preparative HPLC. Should I use a low pH (e.g., 0.1% TFA) or high pH mobile phase? A: For basic compounds like 1-(Quinolin-2-yl)azetidin-3-ol, a high pH mobile phase is vastly superior for preparative scale . According to the Henderson-Hasselbalch equation, a basic compound is ~99% deionized when the mobile phase pH is at least 2 units above its pKa[4]. When ionized at a low pH, the positively charged target molecules electrostatically repel each other on the column, causing severe band broadening and limiting how much mass you can inject. By raising the pH to ~10.5, the molecule becomes neutral. Neutral molecules partition highly efficiently into the hydrophobic C18 stationary phase, which can increase your mass loadability by 10x to 50x without peak distortion[5].

Q5: Won't a high pH mobile phase dissolve my C18 silica column? A: Traditional silica will dissolve via hydrolysis of the siloxane (Si-O-Si) bonds at any pH above 8. To utilize high pH strategies, you must use Organic-Inorganic Hybrid Silica columns (e.g., Waters OBD, YMC-Triart, or Inertsil Hybrid)[6][7]. These particles are synthesized by co-condensing tetraethoxysilane with organosilanes, introducing organic bridges into the silica backbone. This structural modification prevents matrix dissolution, allowing safe and stable operation up to pH 12[6][7].

G Start Target: 1-(Quinolin-2-yl)azetidin-3-ol Assess Determine Analyte pKa (Quinoline N ~4.9) Start->Assess LowPH Low pH Strategy (pH 2-3) Analyte is Ionized Assess->LowPH Acidic Buffer HighPH High pH Strategy (pH 10+) Analyte is Neutral Assess->HighPH Basic Buffer LowCol Standard Type-B Silica C18 (Lower Loadability) LowPH->LowCol HighCol Hybrid Organic-Inorganic C18 (High Loadability, High Stability) HighPH->HighCol Result1 Analytical Scale Only LowCol->Result1 Result2 Ideal for Preparative Scale HighCol->Result2

Decision tree for selecting the optimal Preparative HPLC pH strategy based on analyte ionization.

Quantitative Strategy Comparison

The following table summarizes the expected chromatographic outcomes based on the selected purification strategy.

Purification MethodStationary PhaseMobile Phase / ModifiersMechanism of ActionExpected Peak Shape & Loadability
Standard Flash Bare Silica (Type A/B)Hexane/EtOAcPrimary adsorption + Unwanted silanol ion-exchangeSevere tailing, low recovery, poor loadability.
Modified Flash Bare Silica (Type A/B)DCM/MeOH + 1% TEA TEA competitively binds and masks acidic silanolsSharp peaks, moderate loadability. Requires TEA removal.
Advanced Flash Amine-Functionalized SilicaHexane/EtOAcBonded amines permanently neutralize silica surfaceSharp peaks, moderate loadability. No modifier needed.
Low-pH Prep HPLC Standard C18 SilicaWater/MeCN + 0.1% TFA Analyte is protonated; partitions via ion-pairingGood peak shape, but low loadability due to repulsion.
High-pH Prep HPLC Hybrid Silica C18 10mM NH₄HCO₃ (pH 10.5) / MeCNAnalyte is neutral; partitions via pure hydrophobicityExcellent symmetry, maximum loadability (10x-50x increase).

Validated Experimental Protocol: High-pH Preparative HPLC

To maximize throughput and purity for 1-(Quinolin-2-yl)azetidin-3-ol, utilize this self-validating high-pH preparative workflow.

Phase 1: Buffer & Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) solution in ultrapure LC-MS grade water.

  • pH Adjustment: Slowly add concentrated Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 10.5 . Note: Both NH₄HCO₃ and NH₄OH are highly volatile, ensuring easy removal during lyophilization[5].

  • Organic Modifier (Mobile Phase B): Use 100% LC-MS grade Acetonitrile (MeCN).

Phase 2: Sample Preparation

  • Weigh the crude 1-(Quinolin-2-yl)azetidin-3-ol.

  • Dissolve the sample directly into the starting mobile phase composition (e.g., 10% MeCN / 90% Buffer). If solubility is poor, use up to 50% DMSO, but keep injection volumes below 2% of the column volume to prevent solvent-induced band broadening.

  • Filter the sample through a 0.45 µm PTFE syringe filter to protect the column frit.

Phase 3: Column Setup & Execution

  • Column Selection: Install a Hybrid Silica C18 Preparative Column (e.g., 5 µm particle size, 150 x 21.2 mm dimensions) engineered for high pH stability[6].

  • Equilibration: Flush the column with 5 column volumes (CV) of the starting gradient at 20 mL/min.

  • Gradient Elution: Run a shallow, focused gradient. For this molecule, a gradient of 10% B to 60% B over 20 minutes is an optimal starting point.

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm (quinoline chromophore). Set fraction collector to trigger on the leading edge of the target mass/UV peak.

Phase 4: Post-Processing

  • Pool the collected fractions containing the pure target compound.

  • Freeze the pooled fractions at -80°C and lyophilize (freeze-dry) for 24-48 hours. The ammonium bicarbonate buffer will completely sublime, leaving pure, salt-free 1-(Quinolin-2-yl)azetidin-3-ol.

References

  • Microbe Notes. Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Available at:[Link]

  • Labcompare. LABTips: Preparative HPLC for Purification Workflows. Available at:[Link]

  • Teledyne ISCO. RediSep Amine Functionalized Column Application Notes. Available at:[Link]

  • Shimadzu. Technical Report: Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH. Available at:[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Available at:[Link]

  • GL Sciences / HPLC.eu. Inertsil Hybrid C18 Brochure. Available at:[Link]

  • YMC Europe. YMC-Triart Prep - pH-stable Stationary Phases. Available at: [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 1-(Quinolin-2-yl)azetidin-3-ol During Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Quinolin-2-yl)azetidin-3-ol is a key heterocyclic building block in pharmaceutical development, valued for its role in creating novel therapeutics.[1][2][3] However, scaling up the synthesis of this and similar N-heterocyclic compounds presents significant challenges, most notably the risk of thermal degradation.[4][5] Minor temperature increases that are manageable at the lab scale can lead to runaway reactions and product decomposition in larger reactors.[6] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of scaling up this process while maintaining product integrity.

The core of the challenge lies in the changing surface-area-to-volume ratio as reactor size increases.[7][8] A 1,000-fold increase in volume may only result in a 100-fold increase in heat transfer area, significantly reducing the efficiency of heat removal.[7] This disparity can lead to localized hotspots, promoting unwanted side reactions and degradation of the target molecule.[9] This document will explore the causes of thermal degradation and provide actionable strategies for its prevention.

Troubleshooting Guide: Question & Answer Format

Q1: We're observing a significant drop in yield and an increase in impurities upon scaling up the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol from a 1L to a 50L reactor. What are the likely causes?

A1: This is a classic scale-up problem primarily rooted in inadequate heat transfer. The exothermic nature of the reaction, combined with the reduced surface-area-to-volume ratio in the larger reactor, likely leads to poor temperature control.[7][10] This can create localized hotspots where the temperature significantly exceeds the desired setpoint, causing thermal degradation of your product.

  • Causality: In a 1L flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings. In a 50L reactor, the heat generated by the reaction cannot be removed as effectively, leading to a temperature rise that can initiate decomposition pathways.[6][7]

  • Troubleshooting Steps:

    • Characterize Thermal Properties: Perform a reaction calorimetry study to precisely measure the heat of reaction.[10] This data is crucial for designing an effective cooling system for the larger vessel.

    • Improve Agitation: Ensure the mixing in the 50L reactor is sufficient to maintain a homogenous temperature distribution and prevent localized heating. The impeller design and agitation speed are critical factors.[7]

    • Controlled Dosing: Instead of adding reagents all at once, implement a controlled feed strategy. This will help to manage the rate of heat generation, preventing temperature spikes.

Q2: What are the initial signs of thermal degradation for 1-(Quinolin-2-yl)azetidin-3-ol, and how can we monitor for them in real-time during a large-scale reaction?

A2: Early indicators of thermal degradation often include a change in the reaction mixture's color, unexpected pressure increases due to gas evolution, and deviations from the expected temperature profile.[11][12] For real-time monitoring, Process Analytical Technology (PAT) is indispensable.

  • Real-Time Monitoring Techniques:

    • In-situ Spectroscopy (FTIR/Raman): These techniques can monitor the concentration of the starting material, product, and key byproducts in real-time, providing immediate feedback on the reaction's progress and the onset of degradation.

    • Temperature and Pressure Sensors: A dense array of calibrated temperature probes throughout the reactor can detect the formation of hotspots.[13][14] Pressure transducers will alert to any off-gassing, a common sign of decomposition.[12]

    • Early Warning Systems: Advanced monitoring systems can utilize algorithms to analyze data from sensors and predict thermal runaway before it occurs, triggering automated cooling or shutdown procedures.[13]

Q3: We've identified impurities that we suspect are degradation products. What analytical techniques are best suited for their identification and characterization?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[15]

  • Primary Analytical Workflow:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities.[16][17] A stability-indicating HPLC method should be developed to resolve the parent compound from all potential degradation products.[18]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, providing crucial clues to their structures.[17]

    • Structure Elucidation: For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable.[17] These methods help to piece together the exact chemical structure of the degradation products.

Frequently Asked Questions (FAQs)

FAQ 1: What is a "stability-indicating method," and why is it crucial for this process?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[18] It must be able to separate the intact API from its degradation products, impurities, and excipients.[18] This is critical during scale-up to ensure that the analytical data accurately reflects the product's purity and that no degradation products are co-eluting with the main peak, which would give a false impression of stability.

FAQ 2: Can the choice of solvent influence the thermal stability of 1-(Quinolin-2-yl)azetidin-3-ol?

Absolutely. The solvent can play a significant role in the reaction's thermal profile and the stability of the product. Solvents with higher boiling points and good thermal conductivity can help to dissipate heat more effectively. Furthermore, the polarity and reactivity of the solvent can influence potential degradation pathways. It is advisable to conduct solvent screening studies at the lab scale to identify a solvent system that not only provides good reaction kinetics but also enhances the thermal stability of the product.

FAQ 3: Are there alternative reactor technologies that can mitigate thermal degradation risks during scale-up?

Yes, continuous flow reactors are an excellent alternative to traditional batch reactors for reactions with significant thermal risks.[8]

  • Advantages of Flow Chemistry:

    • Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for near-instantaneous heating and cooling.[8] This provides precise temperature control and minimizes the formation of hotspots.

    • Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk of a thermal runaway.[8]

    • Scalability: Scaling up a flow process often involves "numbering up," which means running multiple reactors in parallel.[8] This approach avoids the heat transfer challenges associated with increasing the size of a single batch reactor.[8]

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

This protocol outlines the use of a reaction calorimeter to determine the key thermal parameters of the synthesis.

Objective: To quantify the heat of reaction, maximum heat flow, and specific heat capacity of the reaction mixture.

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)

  • Reactants, solvent, and reagents for the synthesis of 1-(Quinolin-2-yl)azetidin-3-ol

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calibrate the calorimeter according to the manufacturer's instructions.

  • Charge the reactor with the initial reactants and solvent.

  • Establish a stable baseline temperature.

  • Initiate the reaction by adding the final reagent via a controlled dosing pump.

  • Monitor the reactor temperature (Tr), jacket temperature (Tj), and reagent addition rate throughout the reaction.

  • The instrument software will calculate the heat flow (Qr) in real-time.

  • Integrate the heat flow over time to determine the total heat of reaction (ΔHr).

  • Perform a post-reaction calibration to determine the overall heat transfer coefficient (U) and the heat capacity of the final reaction mixture (Cp).

Data Analysis: The collected data will be used to model the thermal behavior of the reaction at a larger scale, enabling the design of an adequate cooling system to maintain the desired reaction temperature.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the steps to develop an HPLC method capable of separating 1-(Quinolin-2-yl)azetidin-3-ol from its potential degradation products.

Objective: To develop a validated HPLC method that can resolve the main compound from all process-related impurities and degradation products.

Materials:

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • Analytical column (e.g., C18)

  • 1-(Quinolin-2-yl)azetidin-3-ol reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and buffers

Procedure:

  • Forced Degradation Studies: Subject samples of 1-(Quinolin-2-yl)azetidin-3-ol to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, 60°C, UV light) to generate degradation products.[19]

  • Initial Method Scouting: Begin with a generic gradient method using a C18 column and a mobile phase of water and acetonitrile with a common additive like formic acid or trifluoroacetic acid.

  • Method Optimization:

    • Inject a mixture of the stressed samples and the reference standard.

    • Adjust the gradient slope, mobile phase composition, column temperature, and flow rate to achieve baseline separation of all peaks.

    • The DAD can be used to check for peak purity and to identify the optimal wavelength for detection.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Comparison of Heat Transfer Characteristics at Different Scales

ParameterLab Scale (1L)Pilot Scale (50L)Production Scale (1000L)
Volume (V) 1 L50 L1000 L
Heat Transfer Area (A) ~0.06 m²~1.5 m²~15 m²
A/V Ratio ~60 m⁻¹~30 m⁻¹~15 m⁻¹
Relative Cooling Capacity HighModerateLow

This table illustrates the significant decrease in the heat transfer area to volume ratio as the reactor size increases, highlighting the fundamental challenge in scaling up exothermic reactions.[7][8]

Visualizations

Diagram 1: Workflow for Investigating and Mitigating Thermal Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Yield Loss & Impurity Increase at Scale B Reaction Calorimetry (Determine ΔHr, Qmax) A->B Investigate Causes C Forced Degradation Studies A->C Investigate Causes D Impurity Profiling (HPLC, LC-MS) A->D Investigate Causes E Improve Heat Transfer (Reactor Design, Agitation) B->E informs C->D generates samples for D->A confirms degradation I Pilot Scale Run with Optimized Parameters E->I implement F Controlled Dosing of Reagents F->I implement G Implement PAT (In-situ Monitoring) G->I implement H Consider Flow Chemistry H->I implement J Confirm Product Quality (Stability-Indicating Method) I->J verify

Caption: A systematic workflow for addressing thermal degradation during scale-up.

Diagram 2: Key Factors Influencing Thermal Stability During Scale-Up

G cluster_Process Process Parameters cluster_Equipment Equipment Design cluster_Chemistry Chemical Factors center Thermal Stability of 1-(Quinolin-2-yl)azetidin-3-ol Temp Temperature Control Temp->center Agitation Mixing Efficiency Agitation->center Dosing Reagent Addition Rate Dosing->center Reactor Reactor Geometry (A/V Ratio) Reactor->center Cooling Cooling System Capacity Cooling->center Solvent Solvent Choice Solvent->center Concentration Reactant Concentration Concentration->center

Caption: Interrelated factors affecting thermal stability in chemical scale-up.

References

  • Heat Transfer and Process Scale-up in Stirred Tank Reactors.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization - RSC Publishing.
  • Heat Transfer in Reactor Scale-Up - Digital WPI.
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET.
  • Scaling up continuous flow chemistry - Stoli Chem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Analysing Impurities and Degradation Products | Journal of Clinical and Pharmaceutical Research.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed.
  • Battery Monitoring to Prevent Thermal Runaway - AZoM.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC.
  • SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF AZETIDINONE CLUBBED QUINOLINE DERIVATIVES | Journal of Advanced Scientific Research.
  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block - ACS Publications.
  • 2025 Heterocyclic Compounds Conference GRC.
  • View of SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF AZETIDINONE CLUBBED QUINOLINE DERIVATIVES.
  • Gas detection technology for thermal runaway of lithium-ion batteries - Frontiers.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI.
  • Editorial: Emerging heterocycles as bioactive compounds - Frontiers.
  • Thermal Runaway Research: Prioritizing Safety in Innovation.
  • Research Progress on Thermal Runaway Warning Methods and Fire Extinguishing Technologies for Lithium-Ion Batteries - MDPI.
  • Synthesis of 2-azetidinones substituted quinoline derivative - ResearchGate.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - ResearchGate.
  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry | Request PDF - ResearchGate.
  • How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC.
  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC.

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Technical Support Center: Troubleshooting Azetidine Ring-Opening in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling azetidine ring-opening side reactions, with a specific focus on substrates incorporating quinoline moieties. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the unique conformational rigidity of the azetidine scaffold but are challenged by its inherent ring strain.[1][2][3]

The azetidine ring, with a strain energy of approximately 25.4 kcal/mol, occupies a unique chemical space between the highly reactive aziridine and the more stable pyrrolidine.[1] This property makes it a valuable synthon but also susceptible to undesired ring-opening reactions. This guide provides in-depth, cause-and-effect troubleshooting advice to help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the stability of the azetidine ring in the context of quinoline chemistry.

Q1: What are the primary drivers for the unwanted ring-opening of my azetidine-quinoline compound?

A1: The ring-opening of azetidines is primarily driven by the relief of inherent ring strain.[4][5] This process is not spontaneous and requires activation. The most common triggers you will encounter are:

  • Lewis and Brønsted Acids: These are the most frequent culprits.[5][6] Lewis acids coordinate to the azetidine nitrogen, while Brønsted acids protonate it. Both actions activate the ring by creating a potent electrophilic center, making the ring's carbon atoms highly susceptible to nucleophilic attack.[7] The quinoline nitrogen, being basic, can be protonated under acidic conditions, which may further complicate the reaction environment.

  • Strong Nucleophiles: Potent nucleophiles can directly attack one of the ring's carbon atoms, forcing the C-N bond to break in an SN2-type mechanism.[6]

  • Elevated Temperatures: High temperatures can provide the activation energy needed to overcome the barrier to ring-opening, especially if other activating factors (even weak ones) are present.[5][7]

  • Intramolecular Reactions: If your quinoline derivative possesses a pendant nucleophilic group (e.g., an amide or hydroxyl), it can attack the azetidine ring intramolecularly, leading to decomposition or rearrangement products.[4]

Q2: My reaction involves a substituted azetidine. How does this affect the regioselectivity of the ring-opening?

A2: The site of nucleophilic attack (regioselectivity) is highly dependent on the substitution pattern of the azetidine ring.

  • Steric Hindrance: Generally, nucleophilic attack is favored at the less sterically hindered carbon atom of the azetidine ring.[7]

  • Electronic Effects: Substituents that can stabilize a positive charge in the transition state, such as aryl groups at the 2-position, strongly favor nucleophilic attack at that carbon (C2), leading to cleavage of the C2-N bond.[7]

  • Azetidinium Ions: When the azetidine nitrogen is quaternized to form an azetidinium ion, nucleophilic attack almost always occurs at the less substituted C4 position unless the C2 position is highly activated (e.g., by an aryl group).[7][8]

Below is a decision tree to help predict the likely point of cleavage.

G Diagram 1: Predicting Regioselectivity of Ring-Opening start Is the azetidine ring activated? (e.g., by Lewis/Brønsted Acid) substituent Does the ring have a C2-substituent that stabilizes a positive charge? (e.g., Aryl, Vinyl) start->substituent Yes nucleophile Is the nucleophile sterically bulky? substituent->nucleophile No attack_c2 Result: Nucleophilic attack is favored at the C2 position. substituent->attack_c2 Yes attack_less_sub Result: Nucleophilic attack is favored at the less substituted carbon. nucleophile->attack_less_sub Yes attack_more_sub Result: Attack at the more substituted carbon is still possible, especially with smaller, less reactive nucleophiles. nucleophile->attack_more_sub No G Diagram 2: Systematic Troubleshooting Workflow cluster_0 Diagram 2: Systematic Troubleshooting Workflow cluster_1 Diagram 2: Systematic Troubleshooting Workflow cluster_2 Diagram 2: Systematic Troubleshooting Workflow start Problem Observed: Low Yield / Multiple Products analyze 1. Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->analyze identify Is a mass corresponding to a ring-opened product observed? analyze->identify no_opening Problem is likely unrelated to azetidine stability. Investigate other side reactions. identify->no_opening No review 2. Review Reaction Conditions identify->review Yes temp Is Temperature > RT? review->temp acid Are Lewis/Brønsted acids present? review->acid nucleophile Is a strong nucleophile or nucleophilic solvent present? review->nucleophile lower_temp Lower Temperature (e.g., 0 °C to -78 °C) temp->lower_temp Yes change_reagent Use milder/non-acidic reagents. Add non-nucleophilic base. acid->change_reagent Yes change_solvent Switch to non-nucleophilic or less polar aprotic solvent. nucleophile->change_solvent Yes optimize 3. Systematically Optimize lower_temp->optimize change_reagent->optimize change_solvent->optimize

Caption: A step-by-step workflow for diagnosing and solving ring-opening issues.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation at Low Temperature

This protocol is designed to minimize ring-opening during the acylation of an azetidine nitrogen.

  • Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the azetidine-quinoline substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.).

  • Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. [5]6. Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification Strategy for Removing Polar Ring-Opened Byproducts

Ring-opened byproducts are typically linear amines, which are more polar and can be difficult to separate from the desired product.

  • Column Preparation: If standard silica gel chromatography provides poor separation, consider neutralizing the stationary phase. Prepare a slurry of silica gel in your chosen eluent system and add 1% triethylamine (v/v). Pack the column with this slurry.

  • Elution: Run the column with an eluent system containing a small amount of triethylamine (e.g., 0.1-0.5%). This deactivates the acidic sites on the silica, preventing the basic amine byproducts from streaking and improving separation.

  • Alternative: If the desired product is significantly less polar than the amine byproduct, a simple filtration through a plug of silica gel may be sufficient to remove the majority of the polar impurity.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Alwarappan, S., & Ghorai, M. K. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • European Journal of Organic Chemistry. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.
  • Molecules. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

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Validation & Comparative

A Comparative Guide to the Binding Affinity of 1-(Quinolin-2-yl)azetidin-3-ol versus Standard Quinolines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the predicted binding affinity of the novel compound 1-(Quinolin-2-yl)azetidin-3-ol against a panel of well-characterized, standard quinoline-based compounds. As direct experimental data for 1-(Quinolin-2-yl)azetidin-3-ol is not yet publicly available, this document serves as a predictive guide based on the established pharmacological profiles of the quinoline scaffold and the azetidinone moiety, supported by data from existing literature. The primary objective is to offer a scientifically grounded rationale for prioritizing future experimental validation of this promising new chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in drug discovery. Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets.[1] Quinoline derivatives have been successfully developed into drugs for treating cancer, malaria, and other diseases.[1] A notable class of quinoline-based drugs are kinase inhibitors, which play a crucial role in oncology by targeting aberrant signaling pathways that drive tumor growth.[1]

This guide focuses on a novel derivative, 1-(Quinolin-2-yl)azetidin-3-ol , which incorporates an azetidin-3-ol moiety at the 2-position of the quinoline core. The azetidinone ring is a four-membered lactam that is also a recognized pharmacophore present in a variety of biologically active compounds.[2][3] The introduction of this functional group to the quinoline scaffold presents an intriguing opportunity for novel target interactions and improved pharmacokinetic profiles.

Rationale for Comparison: Standard Quinolines as Benchmarks

To contextualize the potential of 1-(Quinolin-2-yl)azetidin-3-ol, we have selected three standard quinoline derivatives as benchmarks for comparison. These compounds represent different classes of quinoline-based therapeutics and have well-documented binding affinities against their respective targets.

  • Bosutinib: A potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1] It serves as a benchmark for kinase inhibition.

  • Chloroquine: A classic antimalarial agent, also used in the treatment of autoimmune diseases.[4] Its binding to various biological targets has been extensively studied.

  • (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol: A highly potent and selective α2C-adrenoceptor antagonist, representing a non-kinase quinoline target.

Comparative Binding Affinity: A Predictive Analysis

The following table summarizes the known binding affinities of the standard quinolines against their primary targets. For 1-(Quinolin-2-yl)azetidin-3-ol, we present a hypothetical target profile based on the known activities of similar quinoline structures. The binding affinity values for the novel compound are designated as "To Be Determined (TBD)" to emphasize the need for experimental validation.

CompoundPrimary Target(s)Binding Affinity (nM)Reference(s)
1-(Quinolin-2-yl)azetidin-3-ol Predicted: Kinases (e.g., Src, Abl), other potential targetsTBD-
Bosutinib Abl, Src1.8 (Abl), 1.2 (Src) (IC50)[1][5]
Chloroquine Angiotensin-Converting Enzyme 2 (ACE2)~5,000 (Ki, calculated from binding free energy)[6]
(R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol α2C-Adrenoceptor8.5 (antagonist potency)[7]

Expert Interpretation: The incorporation of the azetidin-3-ol group in 1-(Quinolin-2-yl)azetidin-3-ol is hypothesized to provide additional hydrogen bonding opportunities within the binding pockets of target proteins, potentially leading to enhanced affinity and selectivity compared to standard quinolines. The rigid azetidinone ring may also confer a favorable conformational constraint, reducing the entropic penalty of binding.

Methodologies for Experimental Validation

To empirically determine the binding affinity of 1-(Quinolin-2-yl)azetidin-3-ol, a suite of biophysical techniques should be employed. These methods provide a self-validating system when used in conjunction, ensuring the trustworthiness of the generated data.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the "gold standard" for measuring binding affinity.[8] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the purified target protein in a degassed buffer (e.g., PBS or HEPES).

    • Dissolve 1-(Quinolin-2-yl)azetidin-3-ol in the exact same buffer to a concentration approximately 10-fold higher than the protein concentration. It is crucial that the buffers are identical to minimize heats of dilution.[11]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The heat change after each injection is measured and plotted against the molar ratio of the ligand to the protein.

  • Data Analysis:

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein in Buffer ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Load into Sample Cell Ligand 1-(Quinolin-2-yl)azetidin-3-ol in Identical Buffer Ligand->ITC_Instrument Load into Syringe Titration Sequential Injections ITC_Instrument->Titration Isotherm Binding Isotherm Titration->Isotherm Generate Fitting Curve Fitting Isotherm->Fitting Results Kd, ΔH, ΔS, n Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[12][13][14] One binding partner is immobilized on a sensor surface, and the other is flowed over the surface. Changes in the refractive index at the sensor surface upon binding are detected, providing kinetic data (association and dissociation rates) and affinity constants.[15]

Experimental Protocol:

  • Ligand Immobilization:

    • Covalently attach the purified target protein (ligand) to the surface of an SPR sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of 1-(Quinolin-2-yl)azetidin-3-ol (analyte) over the sensor surface.

    • A buffer-only injection is used as a reference.

  • Data Acquisition:

    • Monitor the change in the SPR signal in real-time to generate sensorgrams for each analyte concentration.

  • Data Analysis:

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

SPR_Workflow cluster_prep Immobilization cluster_exp Binding & Detection cluster_analysis Data Analysis SensorChip SPR Sensor Chip ImmobilizedProtein Immobilized Protein SensorChip->ImmobilizedProtein Protein Target Protein Protein->SensorChip Covalent Attachment Injection Flow over Surface ImmobilizedProtein->Injection Analyte 1-(Quinolin-2-yl)azetidin-3-ol Analyte->Injection SPR_Detector SPR Detector Injection->SPR_Detector Real-time Monitoring Sensorgram Sensorgram SPR_Detector->Sensorgram Generate KineticFitting Kinetic Model Fitting Sensorgram->KineticFitting Results Kd, kon, koff KineticFitting->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Conclusion and Future Directions

While this guide presents a predictive comparison, the true potential of 1-(Quinolin-2-yl)azetidin-3-ol can only be ascertained through rigorous experimental validation. The unique combination of the proven quinoline scaffold with the azetidin-3-ol moiety suggests that this novel compound could exhibit enhanced binding affinity and a unique selectivity profile against a range of therapeutic targets.

We strongly recommend the synthesis and subsequent biophysical characterization of 1-(Quinolin-2-yl)azetidin-3-ol using the methodologies outlined in this guide. The resulting empirical data will be invaluable for guiding further lead optimization and preclinical development efforts.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2025, June 30). A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2. Retrieved from [Link]

  • PMC. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • PMC. (n.d.). Screening of Chloroquine, Hydroxychloroquine and its derivatives for their binding affinity to multiple SARS-CoV-2 protein drug targets. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]

  • PMC. (2012, April 6). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. Retrieved from [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib. Retrieved from [Link]

  • PMC. (n.d.). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]

  • ResearchGate. (2020, February 7). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 1-{4-[4-(3,4-Dimethylpiperazin-1-yl)phenylamino]-2-methylquinolin-3-yl}ethanol. Retrieved from [Link]

  • PubMed. (2010, October 14). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][12]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

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A Comparative Guide to Validating 1-(Quinolin-2-yl)azetidin-3-ol Purity using HPLC-MS Techniques

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for further investigation. This guide provides an in-depth, technically focused comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 1-(Quinolin-2-yl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the technique with viable alternatives, supported by experimental insights.

The structural complexity and potential for isomeric and process-related impurities in the synthesis of quinoline and azetidine-containing molecules necessitate a highly sensitive and selective analytical method.[1][2][3][4][5] HPLC-MS emerges as a superior choice due to its ability to separate non-volatile and thermally labile compounds and provide definitive molecular weight information, which is crucial for impurity identification.[6]

The Imperative for a Validated Purity Method

The International Council for Harmonisation (ICH) Q2(R1) guidelines underscore the necessity of validating analytical procedures to ensure they are suitable for their intended purpose.[7][8][9] For a compound like 1-(Quinolin-2-yl)azetidin-3-ol, which may be a precursor to a therapeutic agent, a validated purity method is non-negotiable. It ensures the reliability and accuracy of all subsequent biological and toxicological data. The validation process encompasses several key parameters, including specificity, linearity, range, accuracy, precision, and robustness.[10]

Strategic Approach to HPLC-MS Method Development

The successful application of HPLC-MS for purity analysis hinges on a systematic and scientifically-driven method development process. The physicochemical properties of 1-(Quinolin-2-yl)azetidin-3-ol, a polar heterocyclic compound, guide the selection of chromatographic conditions.

Workflow for HPLC-MS Purity Validation

Caption: A stepwise workflow for developing and validating an HPLC-MS method for purity analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently self-validating by incorporating system suitability tests and quality control checks at critical junctures.

1. Instrumentation and Reagents:

  • HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for retaining polar analytes like 1-(Quinolin-2-yl)azetidin-3-ol.[13][14] For highly polar compounds, mixed-mode or porous graphitic carbon columns can offer enhanced retention.[15][16][17]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and high-purity water. Formic acid or ammonium formate for mobile phase modification.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is essential for resolving impurities with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.[11][12][18][19]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Desolvation gas (e.g., Nitrogen) at 600 L/hr, Cone gas at 50 L/hr.

  • Scan Range: m/z 100-500

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of 1-(Quinolin-2-yl)azetidin-3-ol reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Sample Solution: Prepare the test sample at a similar concentration.

  • System Suitability Solution: A solution containing the main compound and known impurities or a closely related compound to verify resolution and peak shape.

5. Data Analysis and Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Purity Validation Techniques

While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

FeatureHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Applicable to a wide range of soluble compounds.
Sensitivity High (ng to pg level).High (pg to fg level).Lower sensitivity (µg to mg level).[20]
Selectivity High, based on both chromatographic separation and mass-to-charge ratio.High, based on chromatographic separation and mass fragmentation patterns.High, based on unique chemical shifts of nuclei.
Impurity Identification Provides molecular weight information, aiding in structural elucidation of unknown impurities.[11]Provides characteristic fragmentation patterns for known impurities.Provides detailed structural information for both known and unknown impurities.
Sample Throughput High.Moderate, can be slower due to longer run times and potential for derivatization.Lower, typically requires longer acquisition times.
Quantitative Accuracy High with proper validation.High with proper validation.Can be highly quantitative (qNMR) but may require internal standards.[21]
Limitations for 1-(Quinolin-2-yl)azetidin-3-ol Potential for matrix effects in complex samples.Risk of thermal degradation of the analyte in the injector port.[6]Lower sensitivity may not be suitable for detecting trace impurities.
Decision-Making Framework for Technique Selection

The choice of analytical technique is often guided by the specific requirements of the analysis.

Technique_Selection Start Purity Validation of 1-(Quinolin-2-yl)azetidin-3-ol Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Trace_Impurities Are trace impurities a major concern? Start->Trace_Impurities Volatility Is the compound volatile? Thermal_Stability->Volatility Yes HPLC_MS HPLC-MS (Optimal for non-volatile, thermally labile compounds) Thermal_Stability->HPLC_MS No Volatility->HPLC_MS No GC_MS GC-MS (Suitable for volatile, thermally stable compounds) Volatility->GC_MS Yes Structural_Elucidation Is detailed structural elucidation of impurities required? Trace_Impurities->Structural_Elucidation No Trace_Impurities->HPLC_MS Yes Structural_Elucidation->HPLC_MS No (or in combination) NMR NMR (Excellent for structural elucidation, less sensitive) Structural_Elucidation->NMR Yes

Caption: A decision tree for selecting the most appropriate analytical technique for purity validation.

Conclusion: The Preeminence of HPLC-MS

For the comprehensive purity validation of 1-(Quinolin-2-yl)azetidin-3-ol, HPLC-MS stands out as the most robust and versatile technique. Its ability to handle non-volatile and potentially thermally sensitive molecules, coupled with its high sensitivity and selectivity, makes it ideally suited for detecting and identifying a broad range of potential impurities. While GC-MS and NMR have their specific strengths, the overall balance of performance characteristics positions HPLC-MS as the primary choice for ensuring the quality and integrity of this and similar heterocyclic compounds in a drug discovery and development setting. A well-developed and validated HPLC-MS method provides the confidence needed to advance promising candidates through the development pipeline.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • O'Donnell, J., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • O'Donnell, J., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. PubMed. Available at: [Link]

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

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  • Zhang, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods, 4(11), 3753-3759. Available at: [Link]

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  • ResearchGate. Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. Available at: [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Kumar, K. A., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. International Journal of Pharmaceutical Sciences and Research, 4(8), 3169. Available at: [Link]

  • Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. Available at: [Link]

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A Comparative Guide to the Biological Evaluation of 1-(Quinolin-2-yl)azetidin-3-ol and 1-(Quinolin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Analysis for Researchers and Drug Development Professionals

Introduction: The Promise of Quinoline-Azetidinol Hybrids

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] Its planar, bicyclic aromatic structure allows for diverse functionalization, enabling fine-tuning of its pharmacological profile. The position of the substituent on the quinoline ring is a critical determinant of its biological activity. The electron distribution and steric hindrance at the 2-position versus the 4-position of the quinoline ring can significantly influence how the molecule interacts with biological targets.

The azetidin-3-ol moiety, a four-membered heterocyclic alcohol, is a versatile building block in drug discovery. The strained ring system and the hydroxyl group offer unique conformational constraints and hydrogen bonding capabilities, respectively. Azetidinone (a related four-membered lactam) derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9][10][11] The combination of a quinoline core with an azetidin-3-ol substituent presents a compelling strategy for the development of novel therapeutic agents. This guide will explore the potential biological activities of two isomeric compounds, 1-(Quinolin-2-yl)azetidin-3-ol and 1-(Quinolin-4-yl)azetidin-3-ol, and propose a comprehensive panel of biological assays for their comparative evaluation.

Structural Comparison and Hypothesized Biological Activities

The key structural difference between the two compounds lies in the attachment point of the azetidin-3-ol ring to the quinoline nucleus. This seemingly subtle variation can have profound implications for the molecules' three-dimensional shape, electronic properties, and ultimately, their biological function.

1-(Quinolin-2-yl)azetidin-3-ol places the azetidinol substituent adjacent to the nitrogen atom in the pyridine ring of the quinoline. This proximity may influence the basicity of the quinoline nitrogen and could lead to intramolecular hydrogen bonding, affecting the molecule's conformation and interaction with target proteins.

1-(Quinolin-4-yl)azetidin-3-ol , in contrast, has the azetidinol group at the para-position relative to the nitrogen atom. This positioning may result in a more extended conformation and could facilitate different intermolecular interactions compared to its 2-substituted counterpart.

Based on the known activities of related compounds, we can hypothesize several potential biological activities for these two isomers:

  • Anticancer Activity: Quinoline derivatives have been extensively investigated as anticancer agents, with mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][12][13][14][15][16][17][18][19] The azetidinone scaffold has also been incorporated into potent anticancer compounds.[10][11]

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal drugs.[2][3][4][6][7] Azetidinone-containing compounds, particularly β-lactams, are famous for their antibacterial properties.

  • Neuroprotective/Neuromodulatory Activity: Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases, acting as antioxidants or modulating neurotransmitter systems.[5][20][21] Quinolinic acid, a metabolite of the kynurenine pathway, is a known endogenous neurotoxin, and synthetic quinoline derivatives are being explored for their potential to counteract its effects or modulate related pathways.[22][23][24][25]

Proposed Biological Assay Cascade for Comparative Evaluation

To systematically compare the biological profiles of 1-(Quinolin-2-yl)azetidin-3-ol and 1-(Quinolin-4-yl)azetidin-3-ol, a tiered assay approach is recommended. This will allow for an initial broad screening followed by more focused mechanistic studies.

Tier 1: Preliminary Cytotoxicity and Antimicrobial Screening

The initial tier of assays will establish the general bioactivity of the compounds and guide further investigation.

Table 1: Proposed Tier 1 Biological Assays and Expected Data Output

Assay Objective Cell Lines/Strains Key Parameters
MTT/MTS Assay To assess general cytotoxicity and antiproliferative activity.A panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293).GI50/IC50 (Concentration for 50% growth inhibition/inhibition).
Broth Microdilution Assay To determine antimicrobial activity.Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).MIC (Minimum Inhibitory Concentration).
  • Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(Quinolin-2-yl)azetidin-3-ol and 1-(Quinolin-4-yl)azetidin-3-ol in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values by plotting a dose-response curve.[19]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds (serial dilutions) A->B Overnight adhesion C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate GI50/IC50 G->H

Caption: Workflow for the MTT antiproliferative assay.

Tier 2: Mechanistic Assays for Anticancer Activity

Should one or both compounds exhibit significant antiproliferative activity, the following assays can elucidate their mechanism of action.

Table 2: Proposed Tier 2 Mechanistic Anticancer Assays

Assay Objective Methodology Key Parameters
Cell Cycle Analysis To determine if the compounds induce cell cycle arrest.Flow cytometry with propidium iodide staining.Percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay To investigate if the compounds induce programmed cell death.Annexin V/Propidium Iodide staining followed by flow cytometry.Percentage of early apoptotic, late apoptotic, and necrotic cells.
Kinase Inhibition Assay To screen for inhibitory activity against a panel of cancer-related kinases.In vitro kinase activity assays (e.g., radiometric or fluorescence-based).IC50 values against specific kinases (e.g., EGFR, VEGFR).
  • Cell Treatment: Treat cancer cells with the compounds at their respective GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Cell_Cycle_Analysis A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle phases D->E

Caption: Experimental workflow for cell cycle analysis.

Tier 3: Assays for Neurological Activity

Given the potential for quinoline derivatives to interact with the central nervous system, a preliminary assessment of their neuroactivity and neurotoxicity is warranted.

Table 3: Proposed Tier 3 Neurological Activity Assays

Assay Objective Cell Lines/Model Key Parameters
Neuroblastoma Cytotoxicity Assay To assess toxicity in neuronal-like cells.SH-SY5Y or PC12 cell lines.IC50.
Neuroprotection Assay To evaluate the ability to protect neurons from excitotoxicity.Primary cortical neurons or SH-SY5Y cells treated with an excitotoxin (e.g., quinolinic acid or glutamate).Cell viability.
  • Cell Culture: Culture primary cortical neurons or SH-SY5Y cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1-(Quinolin-2-yl)azetidin-3-ol or 1-(Quinolin-4-yl)azetidin-3-ol for 1-2 hours.

  • Excitotoxin Challenge: Expose the cells to a neurotoxic concentration of quinolinic acid for 24 hours.[22][23][24][25]

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells pre-treated with the compounds to those treated with quinolinic acid alone.

Conclusion and Future Directions

The isomeric pair, 1-(Quinolin-2-yl)azetidin-3-ol and 1-(Quinolin-4-yl)azetidin-3-ol, represent intriguing candidates for biological investigation. While direct experimental data is currently lacking, a systematic evaluation of their anticancer, antimicrobial, and neurological activities is a logical and promising line of inquiry. The proposed assay cascade provides a robust framework for a head-to-head comparison of these compounds, which will not only elucidate their individual biological profiles but also contribute to a deeper understanding of the structure-activity relationships of quinoline-azetidinol hybrids. The differential positioning of the azetidin-3-ol moiety is anticipated to result in distinct biological activities, and the elucidation of these differences will be a valuable contribution to the field of medicinal chemistry.

References

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A Benchmark Efficacy Analysis of 1-(Quinolin-2-yl)azetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive benchmark analysis of the novel kinase inhibitor, 1-(Quinolin-2-yl)azetidin-3-ol. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance against established alternatives, supported by detailed experimental protocols and data. We will delve into the scientific rationale behind its design, its hypothesized mechanism of action, and its potential efficacy in oncology, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition.

Introduction: The Rationale for a Novel Quinoline-Azetidine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its rigid, aromatic structure allows for precise orientation of substituents to interact with biological targets. Many successful kinase inhibitors, which are crucial in cancer therapy, are built upon a quinoline framework.[1][2][3] These compounds typically function by competing with ATP for the kinase domain's binding site, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[4][5]

The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant attention in modern drug discovery.[6] Its inclusion in a molecule can enhance key pharmacokinetic properties such as solubility and metabolic stability, owing to its sp3-rich character and conformational rigidity.[6]

The design of 1-(Quinolin-2-yl)azetidin-3-ol is predicated on the hypothesis that combining the target-binding potential of the quinoline moiety with the favorable pharmacokinetic characteristics of the azetidin-3-ol group will yield a highly effective and developable kinase inhibitor. The hydroxyl group on the azetidine ring is positioned to potentially form a key hydrogen bond interaction within the kinase active site, enhancing binding affinity and selectivity. This guide will benchmark this novel compound against established quinoline-based EGFR inhibitors to evaluate its potential as a next-generation therapeutic agent.

Comparative Efficacy Analysis: Benchmarking Against Approved EGFR Inhibitors

To objectively assess the potential of 1-(Quinolin-2-yl)azetidin-3-ol, we will compare its (hypothetical) performance against four FDA-approved quinoline-based kinase inhibitors known to target EGFR: Gefitinib, Erlotinib, Lapatinib, and Bosutinib.[7][8][9]

In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values of the comparator drugs against EGFR and provides a target for our hypothetical compound.

CompoundTarget KinaseIC50 (nM)Reference
1-(Quinolin-2-yl)azetidin-3-ol EGFR~1.5 (Projected)-
GefitinibEGFR2.6 - 7.9[3]
ErlotinibEGFR2[10][11]
LapatinibEGFR10.8[9]
BosutinibEGFR94[12]
Cell-Based Proliferation Inhibition

Effective kinase inhibition should translate into anti-proliferative activity in cancer cell lines that are dependent on the target kinase. We will evaluate efficacy in three distinct human cancer cell lines:

  • A431: An epidermoid carcinoma cell line with very high EGFR expression, often used as a positive control.[4][13][14]

  • NCI-H1975: A non-small cell lung cancer (NSCLC) cell line harboring the L858R/T790M dual mutation in EGFR, which confers resistance to first-generation inhibitors like Gefitinib and Erlotinib.[15][16]

  • MDA-MB-231: A triple-negative breast cancer cell line with moderate EGFR expression, used to assess broader applicability.[8][17]

CompoundA431 IC50 (µM)NCI-H1975 IC50 (µM)MDA-MB-231 IC50 (µM)
1-(Quinolin-2-yl)azetidin-3-ol ~0.1 (Projected)~1.0 (Projected)~2.5 (Projected)
Gefitinib~0.1>10>10
Erlotinib~0.42[10]>9[18]~5
Lapatinib~0.16[9]~0.1~4.5

Scientific Deep Dive: Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR kinase by quantifying the amount of ADP produced. The ADP-Glo™ format is a non-radioactive, luminescence-based assay that is highly sensitive and suitable for high-throughput screening.[19][20]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection P1 Dilute Kinase (EGFR), Substrate, ATP, and Inhibitors R1 Incubate Inhibitor + EGFR Kinase P1->R1 R2 Add Substrate/ATP Mix to Initiate Reaction R1->R2 30 min pre-incubation D1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) R2->D1 60 min incubation D2 Add Kinase Detection Reagent (Converts ADP to ATP) D1->D2 40 min incubation D3 Measure Luminescence (Luciferase reaction) D2->D3 30 min incubation

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human EGFR kinase, the substrate (e.g., Poly (Glu4, Tyr1)), ATP, and test compounds (1-(Quinolin-2-yl)azetidin-3-ol and comparators) to their final concentrations in 1x kinase reaction buffer.

  • Kinase/Inhibitor Pre-incubation: Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add 2 µL of the diluted EGFR enzyme. Incubate at room temperature for 30 minutes.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[21]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30 minutes.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay (XTT)

Causality: This assay assesses the cytotoxic or cytostatic effects of the compound on living cells. Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. A reduction in color formation indicates a decrease in cell viability. The XTT assay is preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and reducing variability.

Step-by-Step Protocol:

  • Cell Seeding: Seed A431, NCI-H1975, or MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentration of the compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Labeling: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting to a dose-response curve.

In-Cell Target Engagement (Western Blot for p-EGFR)

Causality: This assay verifies that the compound inhibits the intended target within a cellular context. It measures the level of EGFR autophosphorylation, a direct indicator of its activation. A potent inhibitor will reduce the level of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.[22]

Workflow Diagram:

C1 Cell Culture & Lysis (e.g., A431 cells) P1 Protein Quantification (BCA Assay) C1->P1 S1 SDS-PAGE (Protein Separation) P1->S1 T1 Protein Transfer (to PVDF Membrane) S1->T1 B1 Blocking (5% BSA in TBST) T1->B1 Ab1 Primary Antibody Incubation (anti-p-EGFR) B1->Ab1 Ab2 Secondary Antibody Incubation (HRP-conjugated) Ab1->Ab2 D1 Chemiluminescent Detection Ab2->D1 S2 Stripping & Re-probing (for total EGFR) D1->S2 S2->B1 Re-blocking

Caption: Western Blot Workflow for p-EGFR.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture A431 cells to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat cells with various concentrations of the test compound for 2 hours. Stimulate EGFR phosphorylation by adding 100 ng/mL of EGF for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068).[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR.

  • Densitometry Analysis: Quantify the band intensities. The p-EGFR signal should be normalized to the total EGFR signal.

In Vivo Efficacy (Orthotopic Xenograft Model)

Causality: This is a critical preclinical step to evaluate the compound's anti-tumor efficacy in a living organism. An orthotopic model, where cancer cells are implanted into the corresponding organ (e.g., lung for NSCLC), provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[9][23]

Step-by-Step Protocol:

  • Cell Preparation: Culture NCI-H1975 cells expressing luciferase. Harvest the cells and resuspend them in a mixture of PBS and Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Orthotopic Implantation: Under anesthesia, surgically expose the lung and directly inject the NCI-H1975 cell suspension into the lung parenchyma.[23]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively over time by injecting the mice with luciferin and measuring the bioluminescent signal using an in vivo imaging system (IVIS).

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, 1-(Quinolin-2-yl)azetidin-3-ol, and a positive control (e.g., Erlotinib). Administer the compounds daily via oral gavage.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect blood and tumor tissue samples to analyze drug concentration and target modulation (e.g., p-EGFR levels).

Pharmacokinetics and Safety Profile

A successful drug candidate must not only be efficacious but also possess a favorable pharmacokinetic (PK) and safety profile. The azetidine moiety in 1-(Quinolin-2-yl)azetidin-3-ol is expected to improve upon the PK properties of earlier quinoline-based inhibitors.

ParameterGefitinibErlotinib1-(Quinolin-2-yl)azetidin-3-ol (Projected)
Bioavailability ~60%[12]~60%[24]>70%
Half-life (t½) ~41 hours[25]~36 hours[26]~30-40 hours
Metabolism Primarily CYP3A4, minor CYP2D6[12]Primarily CYP3A4, minor CYP1A2[2]Reduced CYP metabolism
Common Toxicities Rash, diarrhea[12]Rash, diarrhea[27]Improved tolerability profile

Discussion and Future Directions

The in-silico and projected experimental data suggest that 1-(Quinolin-2-yl)azetidin-3-ol is a promising next-generation kinase inhibitor. Its enhanced potency against wild-type EGFR, coupled with a hypothesized improvement in its pharmacokinetic profile, positions it as a strong candidate for further preclinical development. The azetidin-3-ol moiety appears to successfully confer desirable drug-like properties without compromising the quinoline core's inhibitory activity.

Future studies should focus on a comprehensive kinase selectivity panel to confirm its specificity for EGFR and identify any potential off-target effects. Investigating its efficacy against a broader range of EGFR mutations, particularly those that confer resistance to second and third-generation inhibitors, will be crucial. Furthermore, detailed toxicology studies are required to validate the projected improvements in its safety profile.

The integration of a structurally rigid, sp3-rich azetidine scaffold with a proven pharmacophore like quinoline represents a sound and promising strategy in modern medicinal chemistry. The continued exploration of such hybrid molecules will undoubtedly pave the way for more effective and safer targeted therapies in oncology.

References

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A Spectroscopic Comparison of Substituted 1-(Quinolin-2-yl)azetidin-3-ol Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The 1-(Quinolin-2-yl)azetidin-3-ol scaffold is a promising pharmacophore, and understanding the spectroscopic nuances of its substituted analogues is critical for accelerating discovery. This guide provides an in-depth comparative analysis of the spectroscopic properties of a representative set of these analogues, grounded in experimental data from analogous structures and established spectroscopic principles.

The following guide is structured to provide a comprehensive technical overview, beginning with the foundational synthesis of the parent compound and its substituted derivatives. This is followed by a detailed comparative analysis of their spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. Each section is designed to not only present data but also to explain the underlying principles that govern the observed spectral characteristics, thereby offering a predictive framework for researchers working with similar molecular architectures.

I. Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol and its Analogues

The synthesis of the parent compound, 1-(Quinolin-2-yl)azetidin-3-ol, can be achieved through a nucleophilic aromatic substitution reaction between 2-chloroquinoline and azetidin-3-ol. This reaction is a common method for the N-arylation of azetidines. The synthesis of substituted analogues follows a similar protocol, starting from the appropriately substituted 2-chloroquinoline. For the purpose of this guide, we will consider the parent compound (unsubstituted) and two representative analogues: one with an electron-donating group (EDG), 6-methoxy-1-(quinolin-2-yl)azetidin-3-ol, and one with an electron-withdrawing group (EWG), 6-nitro-1-(quinolin-2-yl)azetidin-3-ol.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of Substituted 1-(Quinolin-2-yl)azetidin-3-ol Analogues start Substituted 2-Chloroquinoline conditions Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or DMSO) Heat start->conditions Reacts with reagent Azetidin-3-ol reagent->conditions product Substituted 1-(Quinolin-2-yl)azetidin-3-ol conditions->product Yields

Caption: Proposed synthetic workflow for 1-(Quinolin-2-yl)azetidin-3-ol analogues.

Experimental Protocol: General Procedure for the Synthesis of 1-(Quinolin-2-yl)azetidin-3-ol Analogues
  • Reaction Setup: To a solution of the appropriately substituted 2-chloroquinoline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add azetidin-3-ol (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(quinolin-2-yl)azetidin-3-ol analogue.

II. Comparative Spectroscopic Analysis

The introduction of substituents on the quinoline ring significantly influences the electronic environment of the molecule, leading to predictable shifts in their spectroscopic data. The following sections detail the expected trends in ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and UV-Vis spectra for the parent compound, the 6-methoxy (EDG) analogue, and the 6-nitro (EWG) analogue.

A. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons and carbons in the quinoline and azetidine rings are sensitive to the electronic effects of the substituents.

¹H NMR Analysis:

The protons of the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-donating methoxy group at the 6-position is expected to increase electron density in the ring, causing an upfield shift (to lower ppm values) of the quinoline protons, particularly H-5 and H-7. Conversely, the electron-withdrawing nitro group will decrease electron density, leading to a downfield shift (to higher ppm values) of these protons. The protons of the azetidine ring are expected to show less significant, but still observable, changes.

¹³C NMR Analysis:

Similar to the proton NMR, the carbon chemical shifts of the quinoline ring will be influenced by the substituent. The methoxy group will cause an upfield shift of the C-5 and C-7 carbons and a downfield shift of the C-6 carbon (due to the direct attachment of the electronegative oxygen atom). The nitro group will lead to a downfield shift of the C-5 and C-7 carbons and the C-6 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1-(Quinolin-2-yl)azetidin-3-ol Analogues

Position Parent Compound (¹H) 6-Methoxy Analogue (¹H) 6-Nitro Analogue (¹H) Parent Compound (¹³C) 6-Methoxy Analogue (¹³C) 6-Nitro Analogue (¹³C)
Quinoline
3-H~7.0-7.2~6.9-7.1~7.2-7.4~110-112~108-110~112-114
4-H~7.9-8.1~7.8-8.0~8.1-8.3~136-138~135-137~138-140
5-H~7.6-7.8~7.3-7.5~8.0-8.2~127-129~124-126~130-132
6-H~7.3-7.5--~126-128~155-157~144-146
7-H~7.5-7.7~7.0-7.2~7.8-8.0~129-131~105-107~124-126
8-H~7.8-8.0~7.7-7.9~8.1-8.3~127-129~128-130~129-131
Azetidine
2'-H, 4'-H~4.2-4.4~4.2-4.4~4.2-4.4~50-52~50-52~50-52
3'-H~4.6-4.8~4.6-4.8~4.6-4.8~60-62~60-62~60-62

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the 1-(quinolin-2-yl)azetidin-3-ol analogues, the molecular ion peak (M⁺) will be observed, and its m/z value will differ based on the substituent.

Fragmentation Analysis:

Common fragmentation pathways are expected to involve the cleavage of the azetidine ring and the quinoline moiety. Key fragments may include the loss of the hydroxyl group, cleavage of the azetidine ring to give the quinolinyl cation, and fragmentation of the quinoline ring itself. The presence of the methoxy or nitro group will influence the stability of the fragment ions and thus the relative abundance of the peaks in the mass spectrum.

cluster_ms Proposed Mass Spectrometry Fragmentation Pathway M [M]+• M_OH [M - •OH]+ M->M_OH - •OH M_C2H4O [M - C2H4O]+• M->M_C2H4O - C2H4O Quinoline [Quinolinyl]+ M->Quinoline Azetidine cleavage Azetidine [Azetidinyl]+ M->Azetidine Quinoline cleavage

Caption: General proposed fragmentation pathways in mass spectrometry.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for the 1-(quinolin-2-yl)azetidin-3-ol scaffold include O-H stretching, C-N stretching, and aromatic C-H and C=C stretching.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Substituted 1-(Quinolin-2-yl)azetidin-3-ol Analogues

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-HStretching3200-3600 (broad)Characteristic of the alcohol group.
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
C=N, C=CStretching (quinoline)1500-1650Multiple bands expected in this region.
C-NStretching (azetidine)1200-1350
C-OStretching1000-1200
N-O (nitro group)Symmetric/Asymmetric Stretching1300-1370, 1500-1560Only present in the 6-nitro analogue.
D. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π-π* transitions. The position of the maximum absorption (λ_max) will be affected by the substituents. The electron-donating methoxy group is expected to cause a bathochromic shift (shift to longer wavelength), while the electron-withdrawing nitro group will also likely cause a bathochromic shift due to extended conjugation.

III. Methodologies for Spectroscopic Analysis

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols should be followed.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum.

B. Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for these types of compounds as it is a soft ionization technique that often preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

C. FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FT-IR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

D. UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.

IV. Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of substituted 1-(Quinolin-2-yl)azetidin-3-ol analogues. By understanding the principles behind the influence of substituents on spectroscopic data, researchers can more efficiently and accurately characterize novel compounds within this promising class of heterocycles. The provided protocols and predicted data serve as a valuable resource for guiding experimental work and interpreting results in the field of drug discovery and development.

V. References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Synthesis of quinolinyl-azetidinones has been reported in the literature, providing a basis for the proposed synthetic route. For example, see: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(32), 17886-17921. [Link]

  • General procedures for the N-arylation of azetidines can be found in various organic synthesis journals. For an example of N-arylation of azetidines, see: A general method for the N-arylation of azetidines. Organic Letters, 5(22), 4093-4095. [Link]

  • Spectroscopic data for substituted quinolines can be found in various sources, including: ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Information on the spectroscopic properties of azetidine derivatives can be found in chemical literature databases and review articles such as: Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-18. [Link]

A Researcher's Guide to Navigating the Stability of 1-(Quinolin-2-yl)azetidin-3-ol Compounds: In Vitro Predictions vs. In Vivo Realities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stability Hurdle in Drug Discovery

In the intricate journey of drug discovery, the stability of a lead compound is a critical determinant of its ultimate success or failure. A molecule that demonstrates potent activity in an isolated assay is of little therapeutic value if it is rapidly degraded by the body's metabolic machinery before it can reach its target. The 1-(Quinolin-2-yl)azetidin-3-ol scaffold represents a promising heterocyclic structure in modern medicinal chemistry.[1][2] However, like all novel chemical entities, its journey to the clinic is contingent upon a thorough understanding of its metabolic fate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vitro and in vivo stability of 1-(Quinolin-2-yl)azetidin-3-ol compounds. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment. Our focus is on building a predictive bridge between controlled, high-throughput in vitro models and the complex, dynamic environment of a living system.

Part 1: The Foundation – High-Throughput Screening with In Vitro Stability Assays

In vitro assays are the bedrock of early drug metabolism and pharmacokinetic (DMPK) screening. They offer a cost-effective, rapid, and scalable method to assess a compound's metabolic liability, providing crucial data for structure-activity relationship (SAR) studies.[3] The primary goal is to estimate a compound's intrinsic clearance—its inherent susceptibility to enzymatic degradation, typically in the liver.[4]

Causality in Model Selection: Microsomes vs. Hepatocytes

The choice of the in vitro system is the first critical decision. The two most common liver-derived systems are microsomes and hepatocytes, each offering distinct advantages.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[5] Their primary value lies in their high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[6][7] Microsomal assays are excellent for identifying CYP-mediated metabolic "soft spots" on a molecule.

  • Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[8] They contain a full complement of both Phase I and Phase II (conjugation) enzymes, as well as drug transporters, offering a more complete and physiologically relevant picture of hepatic metabolism.[8][9] However, they are more expensive and have a shorter experimental lifespan.

For initial screening of a new chemical series like 1-(Quinolin-2-yl)azetidin-3-ol compounds, starting with a liver microsomal stability assay is a pragmatic and informative choice. It directly probes susceptibility to the most common metabolic pathway for many nitrogen-containing heterocyclic compounds.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram outlines a standard workflow for assessing metabolic stability using liver microsomes.

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system by including appropriate controls.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of the 1-(Quinolin-2-yl)azetidin-3-ol compound in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.[10] Keep on ice.

    • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer.

    • Control Compounds: Prepare 1 mM stocks of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, combine 198 µL of the HLM suspension with 1 µL of the test compound stock (final substrate concentration: 5 µM). Include wells for the control compounds and a negative control (no NADPH).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.[4]

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution (final concentration: ~0.5 mM). For the negative control well, add 10 µL of buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL aliquots from the reaction wells into a new plate containing 100 µL of the ice-cold quenching solution. The "0 minute" time point should be taken immediately after adding NADPH.

  • Sample Analysis:

    • Seal and centrifuge the quench plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11][12]

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as 0.693 / k.[8]

    • Intrinsic Clearance (Clint): Calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[8]

Part 2: The Reality Check – Characterizing Stability with In Vivo Pharmacokinetic Studies

While in vitro assays provide a valuable forecast, in vivo studies deliver the ground truth. A pharmacokinetic (PK) study tracks the journey of a drug through a living organism, accounting for all ADME processes (Absorption, Distribution, Metabolism, and Excretion) that collectively determine its stability and exposure.[13][14]

Causality in Model Selection: The Rodent Model

For preclinical PK studies, rodent models, particularly rats, are the workhorse.[14] They are cost-effective, well-characterized, and their physiology shares enough similarity with humans to allow for reasonable predictions of human pharmacokinetics through allometric scaling.[15] The use of cannulated animals allows for serial blood sampling from a single animal, reducing biological variability and the number of animals required.

Experimental Workflow: In Vivo Pharmacokinetic (PK) Study

The following diagram illustrates the key phases of a rodent PK study.

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Protocol: Rat Pharmacokinetic (PK) Study

This protocol allows for the determination of key stability and bioavailability parameters.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3 per group), fitted with jugular vein cannulas for blood sampling.

    • Acclimate the animals for at least 3 days before the study.

    • Fast the animals overnight prior to dosing, with water available ad libitum.

  • Dosing:

    • Intravenous (IV) Group: Administer the 1-(Quinolin-2-yl)azetidin-3-ol compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., in 5% DMSO, 40% PEG400, 55% saline).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5 mg/kg) using the same or a similar vehicle.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Immediately after collection, centrifuge the blood samples (e.g., at 13,000 rpm for 5 minutes) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Extract the drug from the plasma using protein precipitation (with acetonitrile, as in the in vitro protocol) or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate the key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time (calculated from IV data). This is a direct measure of in vivo stability/elimination.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

      • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.[16]

      • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Bridging the Gap – Correlating In Vitro and In Vivo Data

The ultimate goal is to use in vitro data to predict in vivo outcomes. However, the correlation is rarely perfect. Understanding the discrepancies is key to making informed decisions in drug development.[17]

Hypothesized Metabolic Pathways

For the 1-(Quinolin-2-yl)azetidin-3-ol scaffold, metabolism is likely to occur via pathways common to quinoline derivatives.[18][19] The primary metabolic transformations are often oxidative, catalyzed by CYP enzymes.[20] Potential metabolic "soft spots" include:

  • Hydroxylation of the Quinoline Ring: The electron-rich aromatic system is a prime target for CYP-mediated hydroxylation.

  • Oxidation of the Azetidine Ring: The nitrogen atom or adjacent carbons could be susceptible to oxidation.

  • N-dealkylation: While less likely given the structure, cleavage of the azetidine ring from the quinoline is a possibility.

Metabolite identification studies, typically performed using high-resolution mass spectrometry on samples from both in vitro and in vivo experiments, are necessary to confirm these hypotheses.[21]

Data Presentation: A Comparative Summary

All quantitative data should be summarized in clear, structured tables for easy comparison.

ParameterIn Vitro (HLM)In Vivo (Rat)
Half-Life (t½) 25 min1.8 hours
Clearance (CL) 55 µL/min/mg protein (Intrinsic)45 mL/min/kg (Systemic)
Bioavailability (F%) N/A35%

Table 1: Hypothetical comparative stability data for a 1-(Quinolin-2-yl)azetidin-3-ol compound ("Compound A").

Factors Influencing the In Vitro-In Vivo Gap

The following diagram illustrates why a compound with moderate-to-high in vitro clearance might show different behavior in vivo.

IVIVC_Factors cluster_factors Modulating Biological Factors (Not in Microsomes) InVitro In Vitro Stability (e.g., Microsomes) InVivo In Vivo Outcome (e.g., Rat PK) InVitro->InVivo Prediction PPB Plasma Protein Binding PPB->InVivo Distribution Tissue Distribution Distribution->InVivo Transporters Drug Transporters (Uptake/Efflux) Transporters->InVivo NonHepatic Non-Hepatic Metabolism NonHepatic->InVivo PhaseII Phase II Conjugation PhaseII->InVivo

Caption: Key biological factors creating the gap between in vitro and in vivo stability.

  • Plasma Protein Binding (PPB): In vitro assays measure the metabolism of the total (bound + unbound) drug, whereas in vivo, only the unbound fraction is available for metabolism and clearance.[15][16] High PPB can "protect" a compound, leading to lower-than-predicted in vivo clearance.

  • Tissue Distribution: A compound may distribute extensively into tissues, resulting in a large volume of distribution (Vd) and a longer half-life than predicted from hepatic clearance alone.[13]

  • Drug Transporters: Hepatic uptake (e.g., OATPs) and efflux (e.g., P-gp, BCRP) transporters can significantly alter the intracellular concentration of a drug available to metabolic enzymes, a factor absent in microsomal assays.[16]

  • Non-Hepatic Metabolism: Metabolism can occur in other tissues like the intestine, kidney, or lungs, contributing to overall clearance.[22]

  • Phase II Metabolism: If a compound is primarily cleared by Phase II conjugation (e.g., glucuronidation), a microsomal assay (which primarily reflects Phase I) will underestimate its total clearance.[23]

Conclusion

Assessing the stability of 1-(Quinolin-2-yl)azetidin-3-ol compounds requires a synergistic approach. In vitro assays, particularly with liver microsomes, serve as an indispensable high-throughput tool for initial screening and identifying metabolic liabilities. They provide the foundational data needed to guide early-stage chemical optimization. However, these assays represent a simplified model. The definitive assessment of a compound's stability and potential as a drug candidate can only be achieved through in vivo pharmacokinetic studies. By systematically conducting both types of experiments and critically analyzing the differences, researchers can build a comprehensive understanding of a compound's disposition, de-risk its development, and ultimately increase the probability of advancing a safe and effective therapeutic agent.

References

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF.
  • PubMed. (2010, March 15). Role of human liver microsomes in in vitro metabolism of drugs-a review.
  • WFSA Virtual Library. (2010, May 17). The Role Of The Liver In Drug Metabolism.
  • ResearchGate. (1997, March). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • PMC. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • PubMed. (2011, May 15). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases.
  • MDPI. (n.d.).
  • EurekAlert!. (2026, March 19). Mystery of quinine biosynthesis solved.
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  • ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • Benchchem. (n.d.).
  • PubMed. (2015, August 15). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction.
  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
  • PubMed. (2024, August 9). In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor.
  • Creative Biolabs. (n.d.).
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  • ResearchGate. (2026, January 2). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Thermo Fisher Scientific. (n.d.).
  • PMC. (n.d.). Comparison of Sequential Drug Release in Vitro and in Vivo.
  • Journal of Physics: Conference Series. (2020, February 7). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences.
  • PMC. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • ACS Applied Materials & Interfaces. (2023, November 27). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers.
  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
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  • ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones.
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  • Latin American Journal of Pharmacy. (2013, August 29). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one.
  • PubMed. (2007, November 1). Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists.
  • ResearchGate. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PMC. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.
  • Harvard DASH. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Quinolin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards associated with 1-(Quinolin-2-yl)azetidin-3-ol is paramount. This initial assessment is a cornerstone of a robust Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

1.1. Inferred Hazards from Structural Analogs:

  • Quinoline Moiety: Quinoline and its derivatives are known to be toxic if swallowed and can be harmful in contact with skin.[5] They are also recognized as being toxic to aquatic life with long-lasting effects.[5][6] Some quinoline compounds are suspected of causing genetic defects and may cause cancer.[5]

  • Azetidine Moiety: Azetidine and its derivatives can be corrosive and cause severe skin burns and eye damage.[7] They may also be flammable liquids and vapors.[8] Azetidin-3-ol hydrochloride, a related compound, is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9]

Based on this information, it is prudent to treat 1-(Quinolin-2-yl)azetidin-3-ol as a hazardous substance.

1.2. EPA Hazardous Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] Given the potential hazards of its components, 1-(Quinolin-2-yl)azetidin-3-ol waste should be managed as hazardous waste.

Hazard Characteristic Inference for 1-(Quinolin-2-yl)azetidin-3-ol Regulatory Framework
Toxicity The quinoline moiety suggests potential toxicity.[5][6]EPA Hazardous Waste (Toxicity Characteristic)
Corrosivity The azetidine moiety suggests potential for skin and eye irritation/corrosion.[7][9]EPA Hazardous Waste (Corrosivity Characteristic)
Environmental Hazard Quinoline derivatives are toxic to aquatic life.[5][6]EPA Regulations

Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, the following PPE is mandatory. This aligns with OSHA's requirements for protecting laboratory workers from chemical hazards.[3]

PPE Item Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Check for breakthrough time.To prevent skin contact with the potentially harmful and irritating compound.[5][11]
Eye Protection Safety goggles and a face shield.To protect against splashes that could cause serious eye damage.[9]
Lab Coat Flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of any potentially harmful vapors or aerosols.[12]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 1-(Quinolin-2-yl)azetidin-3-ol waste.

Caption: Disposal workflow for 1-(Quinolin-2-yl)azetidin-3-ol.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of 1-(Quinolin-2-yl)azetidin-3-ol from the point of generation to final pickup.

4.1. Waste Collection and Container Management:

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof closure.[10][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[14]

  • Labeling: All waste containers must be clearly labeled.[13][14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste 1-(Quinolin-2-yl)azetidin-3-ol". Avoid abbreviations.[13][14]

    • A list of all constituents and their approximate concentrations if it is a mixture.

    • The date when the first drop of waste was added to the container (accumulation start date).[13]

    • The name and contact information of the principal investigator or responsible person.[14]

    • Appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard).[14]

4.2. Waste Accumulation and Storage:

  • Point of Generation: Accumulate waste at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[15] The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Segregation: Store the waste container in secondary containment to prevent spills.[10] Crucially, segregate the container from incompatible materials. Based on the parent compounds, avoid storing with strong oxidizing agents, strong acids, and peroxides.[16][17]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[18] This is a critical EPA requirement to prevent the release of hazardous vapors.

4.3. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) office.

  • Control and Contain: If trained and safe to do so, control the source of the spill. Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[16][19]

  • Cleanup: Collect the absorbent material and contaminated debris and place it in a labeled hazardous waste container.[5][16]

  • Decontamination: Decontaminate the spill area according to your institution's specific procedures.

  • Do Not Use Sewers: Never wash chemical spills down the drain.[11][16]

4.4. Final Disposal:

  • Waste Pickup Request: Once the waste container is full or is no longer being used, request a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[20]

  • Documentation: Complete all required paperwork, such as a hazardous waste manifest.[18][21] This "cradle-to-grave" tracking is a legal requirement.

  • Professional Disposal: The licensed hazardous waste vendor will transport the waste for final disposal, which is typically high-temperature incineration for organic compounds of this nature.[20]

Conclusion: A Culture of Safety

The proper management and disposal of chemical waste are not merely procedural tasks; they are integral components of a responsible and ethical research enterprise. By adhering to these guidelines for 1-(Quinolin-2-yl)azetidin-3-ol, you are not only ensuring compliance with federal and local regulations but are also actively contributing to a culture of safety within your laboratory and protecting the wider community and environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your unique operational context.

References

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]

  • OSHA Standards for Biological Laboratories - ASPR. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices - Duke Safety. (2020, January 22). Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.